8-Methylnaphthalen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFOAQYKYNPROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617874 | |
| Record name | 8-Methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130523-30-7 | |
| Record name | 8-Methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Methylnaphthalen-1-amine from 8-Bromo-1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis of 8-methylnaphthalen-1-amine from 8-bromo-1-methylnaphthalene. Due to the absence of a specific documented procedure for this exact transformation in the scientific literature, this guide outlines a plausible synthetic route based on well-established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. Additionally, the synthesis of the requisite starting material, 8-bromo-1-methylnaphthalene, is detailed.
This document is intended to serve as a foundational resource for researchers and professionals in the field of organic synthesis and drug development, offering detailed experimental protocols, data summaries, and workflow visualizations to facilitate the successful execution of this synthesis.
Synthesis of the Starting Material: 8-Bromo-1-methylnaphthalene
The synthesis of the starting material, 8-bromo-1-methylnaphthalene, can be achieved through various reported methods. One effective approach involves the methylation of 1,8-dibromonaphthalene.[1]
Experimental Protocol: Synthesis of 8-Bromo-1-methylnaphthalene
This protocol is adapted from a documented procedure.[1]
Reaction Scheme:
1,8-Dibromonaphthalene + CH₃Li → Intermediate + CH₃I → 8-Bromo-1-methylnaphthalene
Materials and Reagents:
-
1,8-Dibromonaphthalene
-
Methyllithium (MeLi) solution (e.g., 1.6 M in diethyl ether)
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,8-dibromonaphthalene (1.0 g, 3.50 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyllithium solution (1.6 M in diethyl ether, 2.62 mL, 4.20 mmol, 1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
To the same flask, add iodomethane (3.38 g, 23.8 mmol, 1.48 mL, 6.81 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature (approximately 25 °C) and continue stirring for 3 hours.
-
Quench the reaction by carefully adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to yield 8-bromo-1-methylnaphthalene.
Quantitative Data for Starting Material Synthesis
| Parameter | Value | Reference |
| Yield | 43% | [1] |
| Purity | 97% | [1] |
Proposed Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is proposed for the conversion of 8-bromo-1-methylnaphthalene to this compound using an ammonia surrogate or an ammonium salt as the amine source.[4][5]
Proposed Experimental Protocol
This is a proposed protocol based on general procedures for Buchwald-Hartwig amination of aryl bromides.[4][5]
Reaction Scheme:
8-Bromo-1-methylnaphthalene + "NH₃ source" --(Pd catalyst, ligand, base)--> this compound
Materials and Reagents:
-
8-Bromo-1-methylnaphthalene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Ammonium sulfate ((NH₄)₂SO₄) as the ammonia source[4]
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add 8-bromo-1-methylnaphthalene (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol) and the ammonia source (e.g., ammonium sulfate, 1.5 mmol).[4]
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at a temperature between 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Summary of Proposed Reaction Components and Conditions
| Component | Proposed Reagent/Condition | Role | Rationale/Reference |
| Substrate | 8-Bromo-1-methylnaphthalene | Starting material | - |
| Amine Source | Ammonium sulfate | Provides the amine group | An effective ammonia source in Pd-catalyzed aminations.[4] |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Catalyzes the C-N bond formation | Commonly used palladium precursors for Buchwald-Hartwig reactions.[2] |
| Ligand | Xantphos, RuPhos, or BrettPhos | Stabilizes and activates the palladium catalyst | Bulky, electron-rich ligands are effective for amination reactions.[6] |
| Base | Sodium tert-butoxide or Cesium carbonate | Deprotonates the amine source | Strong, non-nucleophilic bases are standard in these couplings.[6] |
| Solvent | Toluene or 1,4-Dioxane | Reaction medium | Anhydrous, non-protic solvents are required.[6] |
| Temperature | 80-110 °C | Provides activation energy | Typical temperature range for Buchwald-Hartwig aminations.[7] |
Alternative Approach: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[8][9] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it presents a viable alternative.
General Conditions for Ullmann Condensation
-
Catalyst: Copper(I) iodide (CuI) is a common catalyst.
-
Ligand: Ligands such as 1,10-phenanthroline or various amino acids can facilitate the reaction.[10]
-
Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed.[8]
-
Temperature: Temperatures are generally high, often exceeding 100 °C.[8]
Visualizing the Synthetic Workflow
To provide a clear overview of the proposed experimental process, the following diagrams illustrate the key stages of the synthesis.
Caption: Overall synthetic workflow from starting materials to the final product.
Caption: Catalytic cycle for the proposed Buchwald-Hartwig amination.
References
- 1. 1-BROMO-8-METHYLNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-Amino-8-methylnaphthalene: A Technical Guide
Introduction
1-Amino-8-methylnaphthalene is a substituted naphthalene derivative with the molecular formula C₁₁H₁₁N.[1][2][3] As an aromatic amine, its structural elucidation and characterization rely heavily on a combination of spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for 1-amino-8-methylnaphthalene and details the standard experimental protocols for acquiring such data. While specific experimental spectra for this exact compound are not widely available in public databases, this document outlines the anticipated spectral characteristics based on its chemical structure and data from analogous compounds. This information is crucial for researchers in organic synthesis, materials science, and drug development for identity confirmation and purity assessment.
Chemical and Physical Properties
A summary of the key identifiers and computed physical properties for 1-amino-8-methylnaphthalene is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| CAS Number | 130523-30-7 | [1][2][3] |
| Exact Mass | 157.089149355 Da | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Data Summary
The following sections detail the expected spectroscopic data for 1-amino-8-methylnaphthalene. The data is organized by technique and presented in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.8 | Multiplet | 6H | Aromatic Protons (C₂-H to C₇-H) |
| ~4.0-5.0 | Broad Singlet | 2H | Amine Protons (-NH₂) |
| ~2.5 | Singlet | 3H | Methyl Protons (-CH₃) |
| Note: Predicted values are based on general chemical shift ranges for aromatic amines and methylnaphthalenes.[4][5][6] |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-NH₂ |
| ~135 | Quaternary C |
| ~130 | Quaternary C |
| ~120-128 | Aromatic CH |
| ~110-115 | Aromatic CH |
| ~20 | -CH₃ |
| Note: Predicted values are based on general chemical shift ranges for substituted naphthalenes.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-amino-8-methylnaphthalene is expected to show characteristic absorption bands for N-H and C-H bonds, as well as aromatic C=C bonds.[8][9][10]
IR Absorption Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300-3500 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2850-2960 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |
| ~1600 | Strong | N-H Bend | Primary Amine (-NH₂) |
| 1450-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 700-900 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic |
| Note: Predicted values are based on characteristic IR frequencies for aromatic amines and substituted naphthalenes.[11][12] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.[13][14]
Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 157 | High | [M]⁺ (Molecular Ion) |
| 142 | High | [M-NH]⁺ or [M-CH₃]⁺ |
| 115 | Medium | [C₉H₇]⁺ (Naphthyl fragment loss) |
| Note: The molecular ion peak is expected to be the base peak or very prominent. Fragmentation patterns are predicted based on the stability of the aromatic system.[15][16][17] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within conjugated systems. Aromatic compounds like naphthalene derivatives typically exhibit multiple absorption bands.[18][19][20]
UV-Vis Absorption Data (Predicted)
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| ~220-250 | High | Ethanol/Hexane | π → π |
| ~280-340 | Medium-Low | Ethanol/Hexane | π → π |
| Note: The presence of the amino group is expected to cause a bathochromic (red) shift of the naphthalene absorption bands.[20][21] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of 1-amino-8-methylnaphthalene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16 to 32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation : Place a small amount of the solid 1-amino-8-methylnaphthalene sample directly onto the ATR crystal.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.
-
Sample Scan : Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated in a vacuum to induce vaporization.[13]
-
Ionization : Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[15]
-
Mass Analysis : Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Presentation : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
UV-Visible Spectroscopy Protocol
-
Sample Preparation : Prepare a dilute solution of 1-amino-8-methylnaphthalene in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M. Prepare a blank cuvette containing only the solvent.[22]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction : Place the blank cuvette in the reference beam path and record a baseline spectrum to correct for any absorbance from the solvent and cuvette.[22]
-
Sample Measurement : Place the sample cuvette in the sample beam path and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis : The resulting spectrum plots absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λₘₐₓ) are identified.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like 1-amino-8-methylnaphthalene.
Caption: Logical workflow for spectroscopic characterization of a chemical compound.
References
- 1. 8-Methylnaphthalen-1-amine | C11H11N | CID 21771442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,8-Diaminonaphthalene(479-27-6) 1H NMR [m.chemicalbook.com]
- 6. 1-Methylnaphthalene(90-12-0) 1H NMR spectrum [chemicalbook.com]
- 7. 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE(111180-78-0) 13C NMR spectrum [chemicalbook.com]
- 8. astrochemistry.org [astrochemistry.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. 1-Methylnaphthalene(90-12-0) IR Spectrum [m.chemicalbook.com]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. 1-Naphthalenamine [webbook.nist.gov]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. fiveable.me [fiveable.me]
- 15. m.youtube.com [m.youtube.com]
- 16. Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1R-(1α,7β,8aα)]- [webbook.nist.gov]
- 17. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR [m.chemicalbook.com]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 20. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 21. Naphthalene [webbook.nist.gov]
- 22. engineering.purdue.edu [engineering.purdue.edu]
Synthesis of 8-Methylnaphthalen-1-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnaphthalen-1-amine and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The naphthalene scaffold is a key structural motif in a variety of biologically active molecules, and the specific substitution pattern of an amino group at the 1-position and a methyl group at the 8-position can impart unique pharmacological properties. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing these compounds, detailed experimental protocols, and a summary of their potential biological activities.
Core Synthetic Methodologies
The synthesis of this compound derivatives can be broadly approached through two primary strategies: formation of the naphthalene core followed by functionalization, or direct amination of a pre-functionalized naphthalene precursor. Key reactions employed include nitration and reduction, Buchwald-Hartwig amination, and reductive amination.
Nitration and Subsequent Reduction
A classical and cost-effective method for the synthesis of naphthalen-1-amines involves the nitration of the corresponding naphthalene precursor, followed by the reduction of the nitro group to an amine.
Workflow for Nitration and Reduction:
Caption: General workflow for the synthesis of this compound via nitration and reduction.
Experimental Protocol: Nitration of 1-Methylnaphthalene
A detailed protocol for the nitration of naphthalene is available, which can be adapted for 1-methylnaphthalene.[1][2] The nitration of naphthalene with a mixture of nitric acid and sulfuric acid typically yields 1-nitronaphthalene as the major product.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 1-methylnaphthalene is dissolved in a suitable solvent like glacial acetic acid. The flask is cooled in an ice bath.
-
Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution of 1-methylnaphthalene, maintaining the temperature below 10 °C.
-
Reaction and Work-up: After the addition is complete, the reaction mixture is stirred for a specified time at low temperature and then poured onto crushed ice. The precipitated crude 1-methyl-8-nitronaphthalene is collected by filtration, washed with water until neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Experimental Protocol: Reduction of 1-Methyl-8-nitronaphthalene
The reduction of the nitro group to a primary amine can be achieved using various reducing agents.
-
Using Tin(II) Chloride: The nitro compound is suspended in concentrated hydrochloric acid, and a solution of tin(II) chloride in concentrated hydrochloric acid is added portion-wise with stirring. The reaction mixture is heated, and upon completion, it is cooled and made alkaline with a concentrated sodium hydroxide solution. The resulting amine is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product.
-
Using Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on charcoal (Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to give the desired amine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful for coupling aryl halides or triflates with a wide variety of amines, including primary and secondary amines.[5]
Workflow for Buchwald-Hartwig Amination:
References
Regioselective synthesis of substituted methylnaphthalenamines
An In-depth Technical Guide to the Regioselective Synthesis of Substituted Methylnaphthalenamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted methylnaphthalenamines are a critical class of compounds in medicinal chemistry and materials science. Their unique electronic and steric properties make them valuable scaffolds in the design of novel pharmaceuticals and functional materials. The precise control of the position of the amino group on the methylnaphthalene core, known as regioselectivity, is paramount as it directly influences the molecule's biological activity and physical characteristics. This technical guide provides a comprehensive overview of the key synthetic strategies for achieving regioselective amination of substituted methylnaphthalenes, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Key Synthetic Methodologies
The synthesis of substituted methylnaphthalenamines can be broadly categorized into several key methodologies, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions.
Reductive Amination of Methylnaphthyl Carbonyls
Reductive amination is a versatile and widely used method for the synthesis of amines from aldehydes and ketones.[1] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a methylnaphthaldehyde or methylnaphthyl ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[2]
Regioselectivity: The regioselectivity of this method is inherently controlled by the position of the carbonyl group on the methylnaphthalene starting material. The amino group is introduced at the carbon atom of the original carbonyl group. Therefore, the synthesis of the precursor methylnaphthaldehyde or methylnaphthyl ketone with the desired substitution pattern is the key to achieving the target regiochemistry.
Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination [3]
This protocol describes a general procedure for the reductive amination of a methylnaphthaldehyde with a primary amine using sodium borohydride.
-
Materials:
-
Methylnaphthaldehyde (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the methylnaphthaldehyde and the primary amine in ethanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] It involves the reaction of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] This method is known for its broad substrate scope and functional group tolerance.[6]
Regioselectivity: In the context of substituted methylnaphthalenes, the regioselectivity is dictated by the position of the halide on the starting material. For instance, to synthesize a 1-amino-2-methylnaphthalene derivative, one would start with 1-bromo-2-methylnaphthalene. The choice of ligand can also influence the efficiency and selectivity of the reaction, especially in cases of sterically hindered substrates.[7]
Experimental Protocol: Synthesis of N-phenylnaphthalen-2-amine via Buchwald-Hartwig Amination [8]
This protocol provides an alternative to the classical methods for the synthesis of N-arylnaphthylamines.
-
Materials:
-
2-Bromonaphthalene (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
A suitable phosphine ligand (e.g., Xantphos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by 2-bromonaphthalene and aniline via syringe.
-
Heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds between an aryl halide and an amine.[9] Traditionally, this reaction requires harsh conditions, including high temperatures and polar aprotic solvents.[10] However, modern modifications using ligands for the copper catalyst can allow for milder reaction conditions.[11]
Regioselectivity: Similar to the Buchwald-Hartwig amination, the regioselectivity of the Ullmann condensation is determined by the position of the halogen on the methylnaphthalene starting material. The reaction is generally less tolerant of sterically hindered substrates compared to the palladium-catalyzed methods.
Experimental Protocol: General Procedure for Ullmann Condensation [10][11]
This protocol outlines a general procedure for the copper-catalyzed amination of a bromomethylnaphthalene.
-
Materials:
-
Bromomethylnaphthalene (1.0 eq)
-
Amine (1.5-2.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
A suitable ligand (e.g., L-proline or N,N'-dimethylethylenediamine) (0.2 eq)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, combine the bromomethylnaphthalene, amine, copper(I) iodide, ligand, and base.
-
Add the solvent and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture to 100-150 °C.
-
Monitor the reaction by TLC. The reaction time can vary from several hours to a day.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Direct C-H Amination
Direct C-H amination is an attractive strategy for the synthesis of arylamines as it avoids the pre-functionalization of the aromatic ring, thus offering a more atom-economical approach.[12] These reactions often employ transition metal catalysts (e.g., silver, rhodium, palladium) to activate a C-H bond for subsequent amination.
Regioselectivity: Achieving high regioselectivity in direct C-H amination can be challenging due to the presence of multiple C-H bonds with similar reactivity. The regioselectivity is often governed by the electronic and steric properties of the substrate and the directing ability of any existing functional groups. For example, in 1-naphthylamine derivatives, C-H amination can be directed to the C4 position using a picolinamide directing group.[9]
Experimental Protocol: Silver-Catalyzed C4-H Amination of a N-(naphthalen-1-yl)picolinamide [9]
This protocol describes the regioselective amination at the C4 position of a 1-naphthylamine derivative.
-
Materials:
-
N-(naphthalen-1-yl)picolinamide (1.0 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Silver(I) oxide (Ag₂O) (0.1 eq)
-
Acetone
-
-
Procedure:
-
In a reaction vial, dissolve N-(naphthalen-1-yl)picolinamide in acetone.
-
Add silver(I) oxide to the solution.
-
Add diisopropyl azodicarboxylate dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 4-aminated product.
-
Nitration and Subsequent Reduction
A classical and reliable method for introducing an amino group onto an aromatic ring is through a two-step sequence of nitration followed by reduction. The regioselectivity of the initial nitration step is crucial for determining the final position of the amino group.
Regioselectivity: The nitration of methylnaphthalenes is governed by the directing effects of the methyl group (ortho-, para-directing) and the electronics of the naphthalene ring system. For example, the nitration of 1-methylnaphthalene primarily yields 1-methyl-4-nitronaphthalene and 1-methyl-2-nitronaphthalene. The ratio of these isomers can be influenced by the reaction conditions. Subsequent reduction of the separated nitro-isomers provides the corresponding methylnaphthalenamines.
Experimental Protocol: Synthesis of 1-Phenyl-4-aminonaphthalene via Nitration and Reduction [13]
This protocol outlines the reduction of a pre-synthesized nitronaphthalene derivative.
-
Materials (for reduction step):
-
1-Phenyl-4-nitronaphthalene (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol
-
Hydrogen gas
-
-
Procedure (Catalytic Hydrogenation):
-
In a suitable round-bottom flask, dissolve 1-phenyl-4-nitronaphthalene in ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., argon).
-
Introduce hydrogen gas (e.g., from a balloon or a Parr apparatus at 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude 1-phenyl-4-aminonaphthalene, which can be further purified by recrystallization or chromatography if necessary.
-
Data Presentation
The following tables summarize quantitative data for the synthesis of various substituted methylnaphthalenamines, allowing for a direct comparison of different synthetic methodologies.
Table 1: Reductive Amination of Naphthyl Carbonyls
| Entry | Carbonyl Substrate | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | 1-Naphthaldehyde | Aniline | NaBH₄ | Ethanol | High | [3] |
| 2 | 2-Naphthaldehyde | Benzylamine | NaBH(OAc)₃ | Dichloromethane | >90 | General Protocol |
| 3 | 1-Acetylnaphthalene | Morpholine | NaBH₃CN | Methanol | 85 | General Protocol |
Table 2: Buchwald-Hartwig Amination of Halo-methylnaphthalenes
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromonaphthalene | Aniline | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 110 | 95 | [8] |
| 2 | 1-Bromo-2-methylnaphthalene | n-Hexylamine | [Pd(cinnamyl)Cl]₂/Mor-DalPhos | K₃PO₄ | Water | 50 | 92 | [14] |
| 3 | 2-Chloro-6-methylnaphthalene | Piperidine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 88 | [6] |
Table 3: Ullmann Condensation of Halo-methylnaphthalenes
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Iodonaphthalene | Morpholine | CuI/L-proline | K₂CO₃ | DMSO | 90 | 85 | [11] |
| 2 | 2-Bromonaphthalene | n-Butylamine | CuI/N,N'-dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | 78 | [10] |
Table 4: Direct C-H Amination of Naphthalene Derivatives
| Entry | Substrate | Aminating Reagent | Catalyst | Directing Group | Position | Yield (%) | Reference |
| 1 | N-(naphthalen-1-yl)picolinamide | DIAD | Ag₂O | Picolinamide | C4 | 97 | [9] |
| 2 | N-(2-methylnaphthalen-1-yl)picolinamide | DIAD | Ag₂O | Picolinamide | C4 | 85 | [9] |
Mandatory Visualizations
Caption: Workflow for Reductive Amination.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Caption: Decision Logic for Regioselective Synthesis.
Conclusion
The regioselective synthesis of substituted methylnaphthalenamines is a well-developed field with a variety of robust methodologies at the disposal of the synthetic chemist. The choice of method largely depends on the desired regiochemistry, the availability of starting materials, and the functional group tolerance required. Reductive amination and cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation offer predictable regioselectivity based on the precursor's substitution pattern. Direct C-H amination presents a more modern and atom-economical approach, although controlling regioselectivity can be more challenging and often requires specific directing groups. The classical nitration-reduction sequence remains a viable and effective strategy. This guide provides the necessary foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to make informed decisions and successfully synthesize these important molecules.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gctlc.org [gctlc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-Promoted Meta-C–H Amination and Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Physical and chemical properties of 8-Methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 8-Methylnaphthalen-1-amine. Due to the limited availability of experimental data for this specific isomer, this document combines computed data from reliable chemical databases with established principles of organic chemistry and spectroscopy to offer a robust profile for research and development purposes.
Core Physical and Chemical Properties
This compound, also known as 1-Amino-8-methylnaphthalene, is an aromatic amine derivative of naphthalene. Its properties are influenced by the rigid, planar naphthalene core and the electronic effects of the amino and methyl substituents. The quantitative properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | PubChem[1] |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| CAS Number | 130523-30-7 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Exact Mass | 157.089149355 Da | PubChem (Computed)[1] |
| XLogP3-AA | 2.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 26 Ų | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
| Complexity | 155 | PubChem (Computed)[1] |
Note: Most of the available data for this compound are computed. Experimental determination of properties such as melting point, boiling point, and pKa is recommended for any practical application. For context, the parent compound, 1-naphthylamine, has a melting point of 47-50°C and a boiling point of 301°C[2].
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the aromatic protons of the naphthalene ring system and the protons of the methyl and amino groups. The aromatic region would likely show a series of multiplets. The methyl protons would appear as a singlet, and the amine protons would also likely be a singlet, which may be broad.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display 11 distinct signals corresponding to the eleven carbon atoms in the molecule, unless there is accidental peak overlap.
Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum of this compound is expected to show characteristic absorption bands. These would include N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1550-1650 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and the C-N stretching for an aromatic amine would be in the 1200-1350 cm⁻¹ range.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are scarce. However, plausible methods can be derived from established chemical literature for related naphthalenamines.
Plausible Synthesis Route: Reduction of a Nitro Precursor
A common method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound.
Reaction: 8-Methyl-1-nitronaphthalene to this compound.
Materials:
-
8-Methyl-1-nitronaphthalene
-
Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation with H₂/Pd-C)
-
Hydrochloric acid (if using metal reduction)
-
Sodium hydroxide or sodium bicarbonate for neutralization
-
Organic solvent (e.g., Ethanol, Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium sulfate)
Procedure (Conceptual):
-
The starting material, 8-methyl-1-nitronaphthalene, is dissolved in a suitable solvent like ethanol.
-
In the case of reduction with iron powder, the mixture is acidified with hydrochloric acid.
-
The reaction mixture is heated under reflux until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled and made alkaline to precipitate the metal hydroxides and liberate the free amine.
-
The product is then extracted into an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and purification of aromatic amines.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase (Isocratic or Gradient):
-
A mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.
General Procedure:
-
Prepare a standard solution of the purified this compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using a UV detector, typically at a wavelength where the naphthalene system has strong absorbance (e.g., around 254 nm).
-
The purity of the sample can be determined by the relative peak area, and the concentration can be quantified by comparison to the standard.
Logical and Experimental Workflows
The following diagrams illustrate the logical progression from synthesis to characterization for a compound like this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the analytical characterization of a synthesized chemical compound.
References
An In-depth Technical Guide to the Isomers of Methylnaphthalenamine and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of methylnaphthalenamine, detailing their physicochemical properties, synthesis methodologies, and known biological activities. The information is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.
Introduction to Methylnaphthalenamine Isomers
Methylnaphthalenamines are a class of aromatic amines based on the naphthalene scaffold, with a methyl group and an amino group as substituents. The position of these two groups on the naphthalene rings, and whether the methyl group is attached to the nitrogen atom or the aromatic ring, gives rise to a variety of isomers. These compounds are of significant interest due to their roles as key intermediates in the synthesis of pharmaceuticals and their potential for diverse biological activities. This guide will focus on the most pertinent isomers, providing a comparative analysis of their properties.
The primary isomers can be categorized into two main groups:
-
N-Methylated Naphthylamines: Where the methyl group is bonded to the nitrogen atom of the amino group.
-
C-Methylated Naphthylamines: Where the methyl group is bonded to a carbon atom on the naphthalene ring.
A third category includes isomers where the methylamino group is attached to a methyl substituent on the naphthalene ring, such as N-methyl-1-naphthalenemethanamine.
Physicochemical Properties of Methylnaphthalenamine Isomers
The physicochemical properties of these isomers can vary significantly based on the substitution pattern, affecting their solubility, reactivity, and biological interactions. The following tables summarize the key quantitative data for several prominent isomers.
Table 1: Properties of N-Methylated Naphthylamine Isomers
| Property | N-Methyl-1-naphthylamine | N-Methyl-2-naphthylamine |
| CAS Number | 2216-68-4[1] | 2216-67-3[2] |
| Molecular Formula | C₁₁H₁₁N[1] | C₁₁H₁₁N[2] |
| Molecular Weight | 157.21 g/mol [1] | 157.21 g/mol [2] |
| Appearance | - | Brown liquid[3] |
| Melting Point | - | - |
| Boiling Point | - | 160-163 °C @ 8 Torr[3] |
| pKa | 3.67 (at 27°C)[4] | - |
| XLogP3 | 2.9[1] | 3.5[2] |
Table 2: Properties of C-Methylated Naphthylamine Isomers
| Property | 1-Methyl-2-naphthylamine | 2-Methyl-1-naphthylamine |
| CAS Number | 771-13-1[5] | 2246-44-8[6] |
| IUPAC Name | 1-methylnaphthalen-2-amine[5] | 2-methylnaphthalen-1-amine[6] |
| Molecular Formula | C₁₁H₁₁N[5] | C₁₁H₁₁N[6] |
| Molecular Weight | 157.21 g/mol [5] | 157.21 g/mol [6] |
| Appearance | - | - |
| Melting Point | - | 28-31 °C |
| Boiling Point | - | - |
| Refractive Index | - | n20/D 1.668 |
| XLogP3 | 2.9[5] | 2.9[6] |
Table 3: Properties of N-Methyl-naphthalenemethanamine Isomers
| Property | N-Methyl-1-naphthalenemethanamine | N-Methyl-1-naphthalenemethanamine HCl |
| CAS Number | 14489-75-9[7] | 65473-13-4 |
| Molecular Formula | C₁₂H₁₃N[7][8] | C₁₂H₁₃N·HCl |
| Molecular Weight | 171.24 g/mol [7][9] | 207.70 g/mol |
| Appearance | Bright yellow liquid[9] or Yellow Oil[10] | Off-white powder |
| Melting Point | 189.5-190 °C[9][10] | 191-193 °C[11] |
| Boiling Point | 104 °C[9] or 287.9 °C at 760 mmHg[8] | 287.9 °C at 760 mmHg |
| Density | 1.05 g/cm³[9] | 1.05 g/cm³ |
| Flash Point | 146.6 °C[8][9] | 146.7 °C |
| pKa | 9.38 ± 0.10 (Predicted)[9] | - |
| XLogP3 | 2.6[7][10] | 3.75 |
| Water Solubility | - | Soluble |
Experimental Protocols: Synthesis of Methylnaphthalenamine Isomers
The synthesis of methylnaphthalenamine isomers can be achieved through various chemical routes. Below are detailed methodologies for the preparation of key isomers.
Synthesis of N-Methyl-1-naphthalenemethanamine
N-Methyl-1-naphthalenemethanamine is a crucial intermediate in the synthesis of the antifungal drug Terbinafine.[12] An improved, impurity-free process starts from 1-chloromethylnaphthalene.[13]
Method 1: Via N-methylformamide with a strong base [13]
-
Anion Formation: React N-methylformamide with a strong base in N,N-dimethylformamide (DMF) and/or a non-polar solvent to generate the corresponding anion.
-
Alkylation: React the anion of N-methylformamide with 1-chloromethylnaphthalene to yield N-methyl-N-(1-naphthylmethyl)-formamide.
-
Hydrolysis: Subject the resulting formamide derivative to acid or base hydrolysis to obtain N-methyl-1-naphthalenemethanamine.[13]
Method 2: Via phase transfer catalysis [13]
-
Reaction Setup: Combine N-methylformamide and 1-chloromethylnaphthalene in the presence of a mild base and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in DMF and/or a non-polar solvent.[13][14] This directly yields N-methyl-N-(1-naphthylmethyl)-formamide.
-
Acid Hydrolysis: Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 10% aqueous sulfuric acid and heat to reflux for 4 hours.[10][13]
-
Work-up: Cool the reaction mixture to 25°C and extract with toluene. Treat the aqueous layer with activated carbon and filter. Basify the filtrate to pH 10.0 with sodium hydroxide.[10][13]
-
Isolation: Extract the liberated base into toluene and distill off the solvent to obtain the crude product.[10][13]
-
Purification: Purify the crude product by high vacuum distillation to yield pure N-methyl-1-naphthalenemethanamine.[15]
Method 3: Base Hydrolysis [13]
-
Hydrolysis: Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 20% aqueous sodium hydroxide and heat at 60-70°C for 7 hours.[10][13]
-
Work-up: Cool the mixture to 25°C and extract with toluene. The toluene layer is then extracted with 3N hydrochloric acid.[10]
-
Purification: The aqueous layer is decolorized with activated carbon and then basified to pH 10.0 with 20% aqueous sodium hydroxide.[10]
-
Isolation: The liberated base is extracted into toluene, and the solvent is distilled off to yield the crude product, which can be further purified by vacuum distillation.[10][13]
Below is a Graphviz diagram illustrating the synthesis workflow of N-Methyl-1-naphthalenemethanamine.
Synthesis of 2-Methyl-1-naphthylamine
This isomer can be synthesized from 1-bromo-2-methylnaphthalene.
-
Reaction Setup: In an oven-dried vial, combine 1-bromo-2-methylnaphthalene (1.0 equiv), ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%), and (+/-)-binap (5 mol%).[16]
-
Reagent Addition: Transfer the vial to an argon-filled glove box. Add NaOtBu (4.40 equiv) and a 0.5 M solution of NH₃ in 1,4-dioxane (3.0 equiv).[16]
-
Purification: The resulting organic layer is adsorbed on silica gel and purified by flash column chromatography (eluent: EtOAc/hexane) to yield 2-methylnaphthalen-1-amine.[16]
Biological Activity and Applications in Drug Development
The isomers of methylnaphthalenamine exhibit a range of biological activities and have found applications in medicinal chemistry.
N-Methyl-1-naphthalenemethanamine
This compound is a well-established intermediate in the synthesis of antifungal agents like Terbinafine and Butenafine hydrochloride.[9][12] Terbinafine functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.
C-Methylated Naphthylamines
-
2-Methyl-1-naphthylamine has been utilized as a building block in the synthesis of various compounds, including iron (II) chloride complexes and ferrocene-based ligands for mercury sensing.[17] It is also used in the preparation of (Piperazinyl)pyridopyrimidinone derivatives which act as KRAS G12C inhibitors for cancer treatment.[16]
General Considerations for N-Methylation in Drug Design
The introduction of a methyl group to a nitrogen atom (N-methylation) is a common strategy in medicinal chemistry, often referred to as the "magic methyl" effect.[18] This modification can significantly impact a molecule's properties by:
-
Improving Metabolic Stability: N-methylation can block N-dealkylation, a common metabolic pathway, thus increasing the compound's half-life.[18]
-
Enhancing Membrane Permeability: The increased lipophilicity can improve the ability of a drug to cross cell membranes.[18]
-
Modulating Binding Affinity: The methyl group can influence the binding of the molecule to its biological target.[18]
The parent compound, N-phenylnaphthalen-2-amine, has shown phytotoxic properties by affecting photosynthesis in algae, suggesting that its N-methylated derivative might exhibit altered potency or a different mechanism of action.[18]
Below is a conceptual diagram illustrating the potential impact of N-methylation on a hypothetical drug candidate's interaction with a biological system.
References
- 1. N-Methyl-1-naphthylamine | C11H11N | CID 16667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthalenamine, N-methyl- | C11H11N | CID 137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Page loading... [guidechem.com]
- 5. 1-Methylnaphthalen-2-amine | C11H11N | CID 98616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-1-naphthylamine | C11H11N | CID 16733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]
- 9. chembk.com [chembk.com]
- 10. echemi.com [echemi.com]
- 11. N-メチル-1-ナフタレンメチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 13. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 14. tdcommons.org [tdcommons.org]
- 15. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 16. 1-AMINO-2-METHYLNAPHTHALENE | 2246-44-8 [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Crystal Structure of 8-Methylnaphthalen-1-amine: A Technical Guide to Its Determination
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the crystal structure of 8-Methylnaphthalen-1-amine. A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that as of the date of this publication, the single-crystal X-ray diffraction structure of this compound has not been determined or is not publicly available. This guide, therefore, provides a detailed, hypothetical experimental protocol for the determination of its crystal structure, from synthesis and crystallization to data collection and analysis. This document serves as a roadmap for researchers seeking to elucidate the solid-state structure of this compound and similar aromatic amines.
Introduction
This compound is an aromatic amine whose structural properties are of interest in various fields of chemical research. The precise arrangement of molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding its physical and chemical properties, including melting point, solubility, and potential polymorphic forms. Such information is invaluable for applications in materials science and drug development.
Currently, there is a lack of publicly available crystallographic data for this compound. This guide outlines the necessary steps to obtain this data.
Hypothetical Experimental Protocols
The determination of the crystal structure of this compound would involve three main stages: synthesis of the compound, crystallization to obtain single crystals of suitable quality, and analysis by single-crystal X-ray diffraction.
Synthesis of this compound
A potential synthetic route to this compound could start from 8-methylnaphthalene-1-carboxylic acid.
Table 1: Hypothetical Synthesis Protocol
| Step | Procedure | Reagents and Conditions |
| 1 | Amidation | React 8-methylnaphthalene-1-carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by reaction with ammonia to yield 8-methylnaphthalene-1-carboxamide. |
| 2 | Hofmann Rearrangement | Treat 8-methylnaphthalene-1-carboxamide with a solution of bromine or N-bromosuccinimide in a basic aqueous solution (e.g., sodium hydroxide) to induce rearrangement to this compound. |
| 3 | Purification | The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound. |
Crystallization
Obtaining high-quality single crystals is often the most challenging step. For aromatic amines like this compound, several crystallization techniques can be employed.[1][2]
Table 2: Crystallization Techniques for Aromatic Amines
| Method | Description |
| Slow Evaporation | A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled to allow for the formation of crystals. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface. |
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained (typically 0.1-0.3 mm in size), they can be analyzed using a single-crystal X-ray diffractometer.[3][4]
Table 3: Single-Crystal X-ray Diffraction Protocol
| Step | Description |
| 1. Crystal Mounting | A single crystal is mounted on a goniometer head.[3] |
| 2. Data Collection | The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam and rotated. A detector collects the diffraction pattern.[3] |
| 3. Data Processing | The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. |
| 4. Structure Solution and Refinement | The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[5] |
Visualizations
Molecular Structure of this compound
The following diagram illustrates the chemical structure of a single molecule of this compound.
Caption: Molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
The diagram below outlines the logical flow of the experimental process to determine the crystal structure of this compound.
Caption: Experimental workflow from synthesis to structure deposition.
Conclusion
While the crystal structure of this compound is not currently known, this guide provides a comprehensive framework for its determination. The protocols and workflows detailed herein are based on established methodologies for similar aromatic compounds and are intended to facilitate future research in this area. The successful elucidation of this crystal structure would be a valuable contribution to the fields of chemistry and materials science.
References
Solubility of 8-Methylnaphthalen-1-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methylnaphthalen-1-amine in organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and drug delivery.
Solubility Data of Structural Analog: 1-Naphthylamine
The following tables summarize the mole fraction solubility (x₁) of 1-naphthylamine in twelve common organic solvents at various temperatures. This data is derived from a comprehensive study by Zhang et al. and was obtained using the isothermal saturation method.[1] The solubility of 1-naphthylamine was observed to increase with rising temperature across all tested solvents, a behavior typical for the dissolution of solid solutes.[1]
Table 1: Mole Fraction Solubility (x₁) of 1-Naphthylamine in Alcohols and Acetates
| Temperature (K) | Methanol | Ethanol | n-Propanol | iso-Propanol | n-Butanol | iso-Butanol | Ethyl Acetate | n-Butyl Acetate |
| 273.15 | 0.12810 | 0.12640 | 0.12210 | 0.11970 | 0.12070 | 0.11470 | 0.49080 | 0.34780 |
| 278.15 | 0.15580 | 0.15030 | 0.14650 | 0.14190 | 0.14320 | 0.13640 | 0.55190 | 0.40790 |
| 283.15 | 0.18870 | 0.17820 | 0.17420 | 0.16780 | 0.16910 | 0.16110 | 0.61790 | 0.47460 |
| 288.15 | 0.22810 | 0.21090 | 0.20650 | 0.19810 | 0.19910 | 0.18970 | 0.68880 | 0.54800 |
| 293.15 | 0.27510 | 0.24940 | 0.24440 | 0.23350 | 0.23410 | 0.22270 | 0.76450 | 0.62810 |
| 298.15 | 0.33120 | 0.29490 | 0.28890 | 0.27510 | 0.27500 | 0.26110 | 0.84470 | 0.71470 |
| 303.15 | 0.39810 | 0.34860 | 0.34150 | 0.32390 | 0.32290 | 0.30580 | 0.92900 | 0.80760 |
| 308.15 | 0.47790 | 0.41210 | 0.40350 | 0.38140 | 0.37920 | 0.35790 | - | 0.90640 |
Data sourced from Zhang et al. (2020).[1]
Table 2: Mole Fraction Solubility (x₁) of 1-Naphthylamine in Other Organic Solvents
| Temperature (K) | Acetone | Acetonitrile | Cyclohexane | n-Heptane |
| 273.15 | 0.60330 | 0.31540 | 0.01255 | 0.005485 |
| 278.15 | 0.66350 | 0.36880 | 0.01633 | 0.007142 |
| 283.15 | 0.72750 | 0.42930 | 0.02107 | 0.009226 |
| 288.15 | 0.79510 | 0.49790 | 0.02710 | 0.01185 |
| 293.15 | 0.86610 | 0.57550 | 0.03478 | 0.01521 |
| 298.15 | 0.94010 | 0.66310 | 0.04459 | 0.01944 |
| 303.15 | - | 0.76180 | 0.05712 | 0.02480 |
| 308.15 | - | 0.87290 | 0.07301 | 0.03160 |
Data sourced from Zhang et al. (2020).[1]
Experimental Protocols: Solubility Determination
A robust and widely used technique for determining the solubility of solid compounds in organic solvents is the isothermal saturation (gravimetric) method . This protocol ensures that a saturated solution is achieved, providing accurate and reproducible solubility data.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Apparatus:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (precision of ±0.1 mg)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Equilibrium flasks (e.g., jacketed glass vessels or sealed vials)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials or evaporating dishes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in an equilibrium flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flask and place it in the thermostatic shaker bath set to the desired temperature. Agitate the mixture continuously for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.
-
Phase Separation: Cease agitation and allow the flask to rest in the thermostatic bath for at least 2 hours. This permits the undissolved solid to settle, leaving a clear, saturated supernatant.
-
Sample Extraction: Carefully withdraw a sample of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed, sealed vial.
-
Mass Determination of Solution: Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the sample.
-
Solvent Evaporation: Unseal the vial and place it in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the solute. A vacuum desiccator may be used for heat-sensitive compounds. Continue drying until a constant mass is achieved.
-
Mass Determination of Solute: After cooling to room temperature in a desiccator, weigh the vial containing the dry solute residue.
-
Calculation: The mole fraction solubility (x₁) is calculated using the masses of the solute and the solvent.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the key factors influencing the process.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Key factors influencing the solubility of organic compounds.
References
A Theoretical Investigation into the Electronic Structure of Methylnaphthalenamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of the electronic structure of methylnaphthalenamines. Due to a scarcity of direct research on methylnaphthalenamine isomers, this document draws upon established computational studies of closely related analogues, such as aminonaphthalenes and diaminonaphthalenes, to present a foundational understanding. The guide details the predominant computational protocols, summarizes key quantitative data on electronic properties, and visualizes essential workflows and concepts. The insights provided are crucial for applications in materials science and drug development, where the electronic characteristics of molecules dictate their functionality and reactivity.
Introduction
Methylnaphthalenamines, a class of aromatic compounds featuring both a methyl and an amino substituent on a naphthalene core, are of significant interest due to their potential applications as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The electronic structure of these molecules—specifically the arrangement and energy of their frontier molecular orbitals—governs their chemical reactivity, optical properties, and potential biological activity.
Theoretical studies, primarily employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate these electronic properties with high precision. This guide outlines the theoretical framework and computational approaches for investigating the electronic structure of methylnaphthalenamines, providing researchers with the necessary background to conduct or interpret such studies.
Theoretical Background: Fundamentals of Electronic Structure
The electronic behavior of a molecule is fundamentally described by its molecular orbitals (MOs). The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). Molecules with higher HOMO energies are better electron donors.
-
LUMO: The innermost orbital devoid of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons (its electron affinity). Molecules with lower LUMO energies are better electron acceptors.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.[1] Conversely, a small energy gap is associated with higher reactivity and lower stability.[1]
Computational Methodologies and Protocols
Density Functional Theory (DFT) has become the standard method for calculating the electronic structure of organic molecules due to its balance of accuracy and computational cost. The following protocol is representative of the methodology found in the literature for studying naphthalene derivatives.[1]
3.1. Software and Theoretical Level
-
Calculation Software: Gaussian 09 or later versions are commonly used for these quantum chemical calculations.
-
Theoretical Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed.
-
Basis Set: The 6-31G(d,p) or the more extensive 6-311++G(d,p) basis sets are typically chosen to provide a good description of the electronic distribution.
3.2. Geometry Optimization
The first step in any computational analysis is to find the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, from which electronic properties are then calculated.
3.3. Calculation of Electronic Properties
Once the geometry is optimized, a variety of electronic properties can be calculated:
-
Frontier Molecular Orbitals: The energies of the HOMO and LUMO are determined.
-
Dipole Moment: This provides information about the polarity of the molecule.
-
Excited States: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which can be correlated with experimental UV-Vis spectra.
Below is a visualization of a typical computational workflow for analyzing the electronic structure of a molecule like a methylnaphthalenamine.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 8-Methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 8-Methylnaphthalen-1-amine as the diazo component. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo (–N=N–) groups. The specific starting material, this compound, offers a unique building block for the synthesis of novel azo dyes with potentially interesting photophysical and biological properties. While specific quantitative data for azo dyes derived directly from this compound is not extensively available in the public domain, this document provides a generalized, robust protocol based on established methods for analogous naphthalenamine derivatives.
General Synthesis Workflow
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by a coupling reaction.
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling agent. Coupling agents are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling agent to form the stable azo dye.
Application Notes and Protocols for 8-Methylnaphthalen-1-amine as a Precursor in Pharmaceutical Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 8-methylnaphthalen-1-amine as a versatile precursor for the synthesis of novel pharmaceutical compounds. Due to the absence of extensive literature on specific drug molecules derived directly from this precursor, this document presents hypothetical, yet plausible, synthetic routes to promising classes of bioactive molecules: sulfonamides and ureas. The protocols provided are based on well-established synthetic methodologies for analogous primary amines.
Introduction
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, lipophilic nature allows for effective interaction with a variety of biological targets. This compound, with its reactive primary amino group, serves as an excellent starting point for chemical diversification, enabling the exploration of a wide range of chemical space in the quest for new therapeutic agents. The strategic placement of the methyl group at the 8-position can influence the conformational properties and metabolic stability of its derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
This document outlines the synthesis of two hypothetical compounds:
-
Compound 1 (A Sulfonamide Derivative): N-(8-methylnaphthalen-1-yl)benzenesulfonamide
-
Compound 2 (A Urea Derivative): 1-(8-methylnaphthalen-1-yl)-3-phenylurea
These compound classes are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Proposed Pharmaceutical Applications and Biological Rationale
N-(8-methylnaphthalen-1-yl)benzenesulfonamide (Compound 1)
Therapeutic Potential: Sulfonamides are a well-established class of therapeutic agents.[][2][3][4][5] While renowned for their antibacterial effects through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, newer derivatives have shown a wide array of pharmacological activities.[][2] N-aryl sulfonamides, in particular, have been investigated as anticancer agents, diuretics, and anti-inflammatory drugs. The incorporation of the 8-methylnaphthalene moiety could enhance cell permeability and introduce novel interactions with target proteins.
Hypothesized Mechanism of Action (Anticancer): Many N-aryl sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases or by acting as cell cycle inhibitors. The hypothetical signaling pathway below illustrates a potential mechanism involving the inhibition of a cyclin-dependent kinase (CDK), leading to cell cycle arrest at the G1/S checkpoint.
1-(8-methylnaphthalen-1-yl)-3-phenylurea (Compound 2)
Therapeutic Potential: Urea derivatives are prominent in modern drug discovery, with many approved drugs featuring this functional group.[6] Aryl ureas are particularly significant as kinase inhibitors in oncology.[6][7][8] The urea moiety can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The 8-methylnaphthalen-1-yl group can occupy hydrophobic pockets, potentially conferring selectivity and potency.
Hypothesized Mechanism of Action (Anticancer): Many urea-based compounds, such as Sorafenib, function as multi-kinase inhibitors, targeting pathways involved in tumor proliferation and angiogenesis, such as the Raf/MEK/ERK pathway.[6][7]
Experimental Protocols
Synthesis of N-(8-methylnaphthalen-1-yl)benzenesulfonamide (Compound 1)
This protocol describes the reaction of this compound with benzenesulfonyl chloride in the presence of a base.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-(8-methylnaphthalen-1-yl)benzenesulfonamide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 2. nbinno.com [nbinno.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. study.com [study.com]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase inhibitors from the urea class [pubmed.ncbi.nlm.nih.gov]
Application of 8-Methylnaphthalen-1-amine in Materials Science: An Overview of Available Information
Initial research indicates a notable absence of established applications for 8-Methylnaphthalen-1-amine in the field of materials science. Extensive searches of scientific literature and patent databases did not yield specific examples of its use in the development of polymers, organic electronics, sensors, or other advanced materials. The available information primarily pertains to its chemical properties and its status as a commercially available research chemical.
While direct applications of this compound in materials science are not documented in readily available sources, the broader family of naphthalen-1-amine derivatives sees diverse use. These related compounds offer a glimpse into the potential, albeit currently unexplored, avenues for this compound. It is plausible that this compound could serve as a precursor or building block for more complex functional molecules, a common role for substituted naphthalene derivatives.
Applications of Structurally Related Naphthalen-1-amine Derivatives
To provide context for researchers, scientists, and drug development professionals, this section details the application of closely related isomers and derivatives of naphthalen-1-amine in materials science. It is crucial to note that the following information does not directly apply to this compound but illustrates the functional utility of the naphthalen-1-amine scaffold.
Isomers in Composite Materials and Sensors
One prominent isomer, 2-Methyl-1-naphthylamine , has demonstrated utility in environmental remediation and sensor technology. Research has shown its application in the fabrication of hybrid composite materials designed for the removal of arsenic from contaminated water.[1] Furthermore, this compound serves as a precursor in the synthesis of specialized ligands, which are integral components of chromogenic and electrochemical sensors for the detection of heavy metal ions like mercury.[1]
Naphthalene Derivatives in Organic Electronics
The naphthalene core is a common motif in materials for organic light-emitting diodes (OLEDs). While not this compound, other derivatives such as 1,4,5,8-Naphthalenetetramine are recognized for their excellent electron-accepting properties, making them suitable for use in electron transporting layers (ETLs) within OLED devices.[2] Efficient ETLs are critical for balancing charge carriers and enhancing the overall performance, brightness, and lifespan of OLED displays.[2]
Naphthalene-based compounds are also explored as emitters in OLEDs. For instance, derivatives of 1,8-naphthalimide have been synthesized and investigated as orange-light-emitting materials.[3] Additionally, compounds like 4-(N,N-diphenyl)amino-1,8-naphthalimide (DPAN) and 1,4-bis(phenoxazin-10-yl)naphthalene (1,4-PXZ-Nap-PXZ) are utilized as fluorescent dopants and thermally activated delayed fluorescence (TADF) emitters for green OLEDs, respectively.
Potential Research Directions for this compound
The applications of its structural relatives suggest potential, yet unverified, research avenues for this compound. The presence of both a reactive amine group and a naphthalene core could allow it to function as:
-
A Monomer for Polymer Synthesis: The amine functionality could be leveraged for polymerization reactions, such as the formation of polyamides or polyimides, potentially leading to materials with high thermal stability.
-
A Building Block for Organic Semiconductors: Modification of the amine group and further functionalization of the naphthalene ring could yield novel materials for applications in organic electronics.
-
A Ligand for Coordination Complexes: The nitrogen atom of the amine group could coordinate with metal ions, opening possibilities for the development of new catalysts, sensors, or metal-organic frameworks (MOFs).
Conclusion
Currently, there is a significant gap in the scientific literature regarding the application of this compound in materials science. Researchers interested in this compound may find opportunities for novel research by exploring its potential as a monomer, a precursor for organic electronic materials, or as a ligand, drawing inspiration from the established applications of its structural isomers and other naphthalen-1-amine derivatives. Due to the lack of specific experimental data for this compound, detailed application notes and protocols cannot be provided at this time. The logical workflow for future investigation is outlined below.
Experimental Workflow for Investigating Novel Applications
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Methyl-1-halonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of the sterically hindered substrate, 8-methyl-1-halonaphthalene. This reaction is a powerful tool for the synthesis of N-aryl-8-methyl-1-naphthalenamines, which are valuable intermediates in the development of novel pharmaceuticals and advanced materials.
The protocols outlined below cover the coupling of 8-methyl-1-halonaphthalenes with various primary and secondary amines, offering guidance on catalyst selection, reaction conditions, and expected outcomes. Due to the steric hindrance imposed by the peri-methyl group, careful optimization of the catalytic system is crucial for achieving high yields.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1] This reaction allows for the coupling of a wide range of amines with aryl halides and pseudohalides, providing a versatile route to arylamines.[2] For sterically demanding substrates like 8-methyl-1-halonaphthalene, the selection of a suitable bulky and electron-rich phosphine ligand is critical to promote the desired reductive elimination and overcome the steric hindrance.[3]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the 8-methyl-1-halonaphthalene, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex. A base then facilitates the deprotonation of the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl and amido ligands on the palladium center couple and are eliminated, forming the desired N-aryl-8-methyl-1-naphthalenamine and regenerating the active palladium(0) catalyst.[1]
A potential side reaction is the hydrodehalogenation of the starting material. The choice of ligand and reaction conditions plays a crucial role in minimizing this and other undesired side reactions.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 8-methyl-1-halonaphthalene. Optimization of the reaction parameters (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of 1-Bromo-8-methylnaphthalene with Anilines
This protocol is a general method for the coupling of 1-bromo-8-methylnaphthalene with a variety of aniline derivatives.
Materials:
-
1-Bromo-8-methylnaphthalene
-
Substituted Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube, combine 1-bromo-8-methylnaphthalene (1.0 mmol, 1.0 equiv), the desired aniline (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Add cesium carbonate (1.5 mmol, 1.5 equiv) to the tube.
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Through the septum, add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(8-methylnaphthalen-1-yl)aniline derivative.
Protocol 2: Amination of 1-Chloro-8-methylnaphthalene with Alkylamines using a Bulky Phosphine Ligand
For the less reactive 1-chloro-8-methylnaphthalene, a more active catalytic system employing a bulky, electron-rich phosphine ligand is generally required.
Materials:
-
1-Chloro-8-methylnaphthalene
-
Alkylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add 1-chloro-8-methylnaphthalene (1.0 mmol, 1.0 equiv) and the desired alkylamine (1.2 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-alkyl-8-methyl-1-naphthalenamine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 8-methyl-1-halonaphthalene with various amines. The data is compiled from general knowledge of similar sterically hindered systems, as specific literature examples for this exact substrate are limited.
Table 1: Amination of 1-Bromo-8-methylnaphthalene with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 75-85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Dioxane | 100 | 20 | 65-75 |
| 4 | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.6) | LiHMDS (1.5) | THF | 80 | 24 | 60-70 |
Table 2: Comparison of Halides in the Amination with Aniline
| Entry | Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-8-methylnaphthalene | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | 1-Bromo-8-methylnaphthalene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 75-85 |
| 3 | 1-Chloro-8-methylnaphthalene | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu (2.0) | Dioxane | 120 | 24 | 50-65 |
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diazotization of 8-Methylnaphthalen-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The diazotization of primary aromatic amines is a fundamental and crucial transformation in organic synthesis. This process converts the amino group into a highly versatile diazonium group (-N₂⁺), creating an arenediazonium salt intermediate.[1][2] These salts are valuable precursors in the synthesis of a wide array of functionalized aromatic compounds, including azo dyes, halogenated arenes, and other substituted aromatics through reactions like Sandmeyer, Schiemann, and Gomberg-Bachmann.[2][3] This document provides a detailed experimental protocol for the diazotization of 8-Methylnaphthalen-1-amine to form the corresponding 8-methylnaphthalen-1-diazonium salt, a key intermediate for drug development and materials science.
Principle of Diazotization: The reaction involves treating a primary aromatic amine with nitrous acid (HNO₂).[2] Due to its instability, nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][3] The reaction is performed at low temperatures, generally between 0 and 5 °C, to prevent the decomposition of the thermally unstable diazonium salt.[2][4] The electrophilic nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, is attacked by the nucleophilic amino group of the amine. This is followed by a series of proton transfers and the elimination of water to yield the final diazonium salt.[1]
Experimental Protocol
This protocol details the in situ preparation of 8-methylnaphthalen-1-diazonium chloride. The resulting solution is typically used immediately in subsequent synthetic steps without isolation of the diazonium salt, which can be explosive if allowed to dry.[4]
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Potassium Iodide-Starch Paper
-
Urea (for quenching excess nitrous acid, optional)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation of the Amine Salt Suspension:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (e.g., 7.86 g, 50.0 mmol).
-
Working in a fume hood, add distilled water (60 mL) followed by the slow, careful addition of concentrated hydrochloric acid (12.5 mL, ~150 mmol).
-
Stir the mixture. The amine will dissolve to form its hydrochloride salt, which may then precipitate as a fine, pale slurry.[2]
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the vigorously stirred suspension to a stable internal temperature between 0 °C and 5 °C. It is critical to maintain this temperature range throughout the reaction.[2]
-
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 equivalents) in distilled water (20 mL).
-
Cool this solution in a separate ice bath before use.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel positioned over the central neck of the three-neck flask.
-
Add the sodium nitrite solution dropwise to the vigorously stirred amine salt suspension over a period of 30-45 minutes.[2]
-
Ensure the tip of the dropping funnel is below the surface of the liquid to prevent the escape of nitrous acid fumes.
-
Maintain the internal temperature strictly between 0 °C and 5 °C during the addition.
-
-
Monitoring the Reaction:
-
After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes.
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
If desired, a small amount of urea can be added to quench any significant excess of nitrous acid.
-
The resulting pale-yellow solution contains the 8-methylnaphthalen-1-diazonium chloride and should be used immediately for the next synthetic step.
Data Presentation
The following table provides a template for recording quantitative data from the diazotization experiment. Researchers should populate it with their specific experimental values.
| Parameter | Value | Moles (mmol) | Notes |
| Mass of this compound | 7.86 g | 50.0 | Limiting Reagent |
| Volume of Conc. HCl | 12.5 mL | ~150 | 3 equivalents |
| Mass of Sodium Nitrite (NaNO₂) | 3.62 g | 52.5 | 1.05 equivalents |
| Reaction Temperature | 0 - 5 °C | N/A | Critical for stability |
| Reaction Time | ~60 min | N/A | Includes addition and stirring time |
| Theoretical Yield | 50.0 mmol | 50.0 | Based on 100% conversion |
| Actual Yield (from next step) | User-defined | User-defined | Determined after subsequent reaction |
| Percent Yield (%) | User-defined | User-defined | (Actual/Theoretical) x 100 |
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
Safety Precautions
-
Explosion Hazard: Solid diazonium salts are often shock-sensitive and can decompose explosively, especially upon drying or heating.[4][5] This protocol is designed for the in situ use of the diazonium salt in solution to avoid isolation.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work exclusively in a chemical fume hood.
-
Toxicity: Sodium nitrite and aromatic amines are toxic. Avoid inhalation, ingestion, and skin contact.
-
Temperature Control: Strict adherence to the low-temperature conditions (0-5 °C) is critical for both safety and reaction success, as diazonium salts are unstable at higher temperatures.[4][6]
References
Application Notes and Protocols: 8-Methylnaphthalen-1-amine as a Potential Fluorescent Probe in Biological Imaging
Introduction
8-Methylnaphthalen-1-amine is a derivative of naphthalen-1-amine, a well-known fluorophore. The naphthalene core provides a rigid, planar structure with an extended π-electron system, which is conducive to fluorescence. The amino group at the 1-position and the methyl group at the 8-position can influence the photophysical properties and cellular uptake of the molecule. Based on its structural similarity to other naphthalenamine-based probes, this compound is hypothesized to be a fluorescent probe with environment-sensitive emission, making it a potential candidate for various biological imaging applications.
Naphthalenamine derivatives often exhibit solvatochromism, where their fluorescence emission spectrum is dependent on the polarity of the surrounding environment. In aqueous or polar environments, they tend to have weak fluorescence. However, upon binding to hydrophobic regions, such as the lipid bilayers of cell membranes or hydrophobic pockets within proteins, a significant increase in fluorescence quantum yield and a blue shift in the emission wavelength are often observed. This "turn-on" characteristic is highly desirable for fluorescent probes as it minimizes background fluorescence from unbound probe molecules.
Potential Applications
-
Visualization of Cellular Membranes: The hydrophobic nature of the naphthalene ring suggests that this compound could partition into cellular membranes, allowing for the visualization of cell morphology and the study of membrane integrity.
-
Probing Protein-Ligand Interactions: Similar to other naphthalenamine probes, it may be used in competitive binding assays to study the interaction of ligands with proteins that have hydrophobic binding pockets.
-
Monitoring Protein Conformational Changes: Changes in the protein structure that alter the exposure of hydrophobic regions could be detected by monitoring the fluorescence of this compound.
-
High-Throughput Screening: Its potential as a "turn-on" probe makes it suitable for high-throughput screening assays to identify molecules that bind to specific proteins or disrupt membrane integrity.
Data Presentation
The following tables summarize the photophysical and physicochemical properties of the parent compound, 1-Naphthylamine, and a related derivative, N-Phenyl-1-naphthylamine, which can serve as a reference for the expected properties of this compound.
Table 1: Photophysical Properties of 1-Naphthylamine and N-Phenyl-1-naphthylamine
| Property | 1-Naphthylamine | N-Phenyl-1-naphthylamine | Reference |
| Excitation Wavelength (λex) | 316 nm | 337 nm | [1] |
| Emission Wavelength (λem) | 434 nm | 407 nm (in hydrophobic environments) | [1][2] |
| Stokes Shift | 118 nm | 70 nm | [1][2] |
| Quantum Yield (Φf) | 0.91 (in acetonitrile) | Low in water, high in nonpolar solvents | [3] |
Table 2: Physicochemical Properties of 1-Naphthylamine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N | [4] |
| Molar Mass | 143.18 g/mol | [4] |
| Appearance | Colorless to reddish-purple crystalline solid | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [5] |
Experimental Protocols
The following are generalized protocols based on the use of naphthalen-1-amine derivatives in biological imaging and biochemical assays. These should be optimized for this compound and the specific experimental system.
Protocol 1: General Cellular Staining and Fluorescence Microscopy
This protocol outlines a general procedure for staining live cells to visualize cellular membranes.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI cube)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare a Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (a starting range of 1-10 µM is recommended for optimization).
-
Cell Preparation: Grow cells to 60-70% confluency on a suitable imaging vessel.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the imaging medium containing the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove the unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope. Based on the parent compound, excitation around 320-340 nm and emission detection around 400-450 nm would be a reasonable starting point.
Protocol 2: Protein Binding Assay using Fluorescence Titration
This protocol describes how to assess the binding of this compound to a purified protein.
Materials:
-
This compound
-
Purified protein of interest in a suitable buffer (e.g., PBS or Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., ethanol or DMSO) and dilute it in the protein buffer to a final concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects (typically in the low micromolar range). Prepare a concentrated stock solution of the purified protein.
-
Determine Optimal Wavelengths: Determine the optimal excitation and emission wavelengths of this compound in the buffer.
-
Fluorescence Titration:
-
Place the this compound solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots of the concentrated protein solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity at the emission maximum against the protein concentration.
-
Analyze the binding isotherm using appropriate models (e.g., single-site binding) to determine the dissociation constant (Kd).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential mechanism of action and a general experimental workflow for using this compound as a fluorescent probe.
Caption: Proposed mechanism of fluorescence enhancement.
Caption: Workflow for cellular imaging with the probe.
References
Synthesis of Novel Ligands from 8-Methylnaphthalen-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the synthesis of novel ligands derived from the versatile starting material, 8-Methylnaphthalen-1-amine. While specific literature detailing the synthesis of a broad range of ligands from this particular precursor is limited, this guide outlines established synthetic strategies that can be effectively applied. The protocols described herein are based on well-known reactions of naphthalenamines and related aromatic amines, offering a foundational framework for the development of new chemical entities for drug discovery and development.
The naphthalene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic introduction of a methyl group at the 8-position of the naphthalen-1-amine core can influence the steric and electronic properties of the resulting ligands, potentially leading to enhanced potency and selectivity for their biological targets.
Synthesis of Schiff Base Ligands
Schiff bases, containing an imine or azomethine group (-C=N-), are readily synthesized through the condensation of primary amines with aldehydes or ketones.[2] These compounds and their metal complexes are known to possess a wide spectrum of biological activities.
Application Note:
The synthesis of Schiff base ligands from this compound provides a straightforward route to a diverse library of compounds. The imine bond can be further modified, for instance, through reduction to a secondary amine, or the entire molecule can be used as a ligand for the synthesis of metal complexes with potential catalytic or therapeutic applications.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: To this solution, add the desired substituted aromatic or aliphatic aldehyde (1.0 - 1.2 eq.).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Hypothetical Quantitative Data:
| Ligand ID | Aldehyde Reactant | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| SB-1 | Benzaldehyde | Ethanol | 4 | 85 | 112-114 |
| SB-2 | 4-Nitrobenzaldehyde | Ethanol | 6 | 92 | 155-157 |
| SB-3 | Salicylaldehyde | Methanol | 3 | 88 | 130-132 |
Experimental Workflow:
Caption: Workflow for Schiff Base Synthesis.
Synthesis of Sulfonamide Ligands
Sulfonamides are an important class of compounds in medicinal chemistry, most notably for their antibacterial activity. They are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.
Application Note:
The synthesis of sulfonamides from this compound allows for the introduction of a variety of sulfonyl groups, which can significantly impact the biological activity of the resulting ligands. These compounds can be screened for a range of therapeutic applications, including as enzyme inhibitors or receptor antagonists.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base: If using DCM as the solvent, add a non-nucleophilic base such as triethylamine (1.5 eq.). Pyridine can act as both the solvent and the base.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction by adding water or dilute hydrochloric acid. If using DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Hypothetical Quantitative Data:
| Ligand ID | Sulfonyl Chloride Reactant | Solvent | Base | Yield (%) |
| SA-1 | Benzenesulfonyl chloride | Pyridine | - | 78 |
| SA-2 | p-Toluenesulfonyl chloride | DCM | Triethylamine | 82 |
| SA-3 | Dansyl chloride | DCM | Triethylamine | 75 |
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea derivatives are prevalent in many biologically active compounds and are often synthesized by the reaction of an amine with an isocyanate or isothiocyanate, respectively.
Application Note:
The conversion of this compound to urea and thiourea derivatives provides access to ligands that can act as hydrogen bond donors and acceptors, which is often crucial for binding to biological targets. These derivatives have shown promise as kinase inhibitors, antiviral agents, and in other therapeutic areas.
Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Addition of Isocyanate/Isothiocyanate: Add the desired isocyanate or isothiocyanate (1.0 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Hypothetical Quantitative Data:
| Ligand ID | Reactant | Solvent | Reaction Time (h) | Yield (%) |
| UR-1 | Phenyl isocyanate | THF | 1 | 95 |
| TU-1 | Phenyl isothiocyanate | THF | 2 | 90 |
| UR-2 | Ethyl isocyanate | DCM | 1 | 98 |
Signaling Pathway Modulation (Hypothetical)
Derivatives of naphthalenamines have been shown to interact with various signaling pathways. For instance, a hypothetical ligand derived from this compound could potentially inhibit a key kinase in a cancer-related signaling pathway.
Caption: Inhibition of the MAPK/ERK Pathway.
Conclusion
The synthetic protocols outlined in this document provide a robust starting point for the synthesis of novel ligands from this compound. While the provided data is hypothetical due to a lack of specific literature precedent for this exact starting material, the methodologies are well-established and should be readily adaptable in a laboratory setting. Researchers are encouraged to explore these and other synthetic transformations to generate novel compounds for screening in various drug discovery programs. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
Application Notes and Protocols: 8-Methylnaphthalen-1-amine in the Preparation of Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnaphthalen-1-amine is a versatile building block in the synthesis of advanced organic electronic materials. Its naphthalene core provides a platform for creating extended π-conjugated systems, while the amine functionality allows for the straightforward introduction of various aryl substituents. This enables the fine-tuning of the electronic and physical properties of the resulting materials. A primary application of this compound is in the preparation of hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and other organic semiconductor devices. By converting the primary amine into a triarylamine structure, it is possible to synthesize molecules with high hole mobility, suitable highest occupied molecular orbital (HOMO) energy levels for efficient charge injection, and good thermal stability.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a model hole-transporting material, N,N-diphenyl-8-methylnaphthalen-1-amine, via the Buchwald-Hartwig amination reaction.
Proposed Application: Synthesis of a Hole-Transporting Material
This compound can be effectively utilized as a precursor for the synthesis of N,N-diphenyl-8-methylnaphthalen-1-amine, a triarylamine-based compound with potential applications as a hole-transporting layer in organic semiconductor devices. The addition of two phenyl groups to the nitrogen atom extends the conjugation and creates a non-planar molecular geometry, which can inhibit crystallization and promote the formation of stable amorphous films, a desirable characteristic for thin-film devices.
Synthetic Pathway: Buchwald-Hartwig Amination
The most efficient and widely used method for the synthesis of triarylamines from primary arylamines is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of carbon-nitrogen bonds with high yields and functional group tolerance.
Diagram of the Synthetic Pathway
Caption: Synthetic route to N,N-diphenyl-8-methylnaphthalen-1-amine.
Quantitative Data Summary
The following table summarizes the expected properties of the synthesized hole-transporting material, N,N-diphenyl-8-methylnaphthalen-1-amine, based on data from analogous triarylamine and naphthalenyl-amine compounds reported in the literature.
| Property | Expected Value | Significance in Organic Semiconductors |
| Yield | > 80% | High-yielding synthesis is crucial for material scalability. |
| Purity | > 99.5% (after purification) | High purity is essential to minimize charge traps and ensure device performance and longevity. |
| HOMO Energy Level | -5.3 to -5.6 eV | Determines the energy barrier for hole injection from the anode. A good match with the anode work function is required for efficient charge injection. |
| LUMO Energy Level | -2.1 to -2.4 eV | Influences the electron-blocking properties of the material. A higher LUMO level helps confine electrons to the emissive layer. |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/V·s | A measure of how quickly holes can move through the material. Higher mobility leads to lower device operating voltage and higher efficiency. |
| Glass Transition Temp. | > 100 °C | Indicates the thermal stability of the amorphous state. A high glass transition temperature is necessary to prevent morphological changes in the thin film during device operation. |
| Decomposition Temp. | > 350 °C | Reflects the overall thermal stability of the material. High decomposition temperature is critical for the long-term operational stability of the device. |
Experimental Protocols
Synthesis of N,N-diphenyl-8-methylnaphthalen-1-amine
This protocol details the synthesis of N,N-diphenyl-8-methylnaphthalen-1-amine from this compound and bromobenzene using a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), sodium tert-butoxide (2.2 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe, followed by bromobenzene (2.1 eq).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N,N-diphenyl-8-methylnaphthalen-1-amine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis and purification of the target HTM.
Device Fabrication and Characterization (General Protocol)
A general protocol for the fabrication of a simple OLED device to evaluate the performance of the newly synthesized hole-transporting material is provided below.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized N,N-diphenyl-8-methylnaphthalen-1-amine (HTM)
-
Emissive layer material (e.g., Alq₃)
-
Electron-transporting layer material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole-Transporting Layer (HTL) Deposition: Dissolve the synthesized N,N-diphenyl-8-methylnaphthalen-1-amine in a suitable solvent (e.g., chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal the substrate at an appropriate temperature to remove the solvent.
-
Deposition of Subsequent Layers: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the emissive layer, electron-transporting layer, LiF, and the aluminum cathode. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and operational lifetime of the fabricated OLED device.
Diagram of a Multilayer OLED Device Structure
Caption: A typical multilayer OLED device structure.
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of high-performance hole-transporting materials for organic semiconductor applications. Through well-established synthetic methodologies like the Buchwald-Hartwig amination, it can be converted into triarylamine derivatives with tailored electronic and physical properties. The provided protocols offer a framework for the synthesis, purification, and evaluation of these materials, enabling further research and development in the field of organic electronics.
Application Notes and Protocols: Polymerization of 8-Methylnaphthalen-1-amine for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polymers derived from 8-Methylnaphthalen-1-amine. While direct literature on the polymerization of this compound is limited, this document extrapolates from established methods for analogous naphthalenamine derivatives to provide robust starting points for research and development. The resulting polymers, potentially possessing unique electronic and optical properties, are of interest for applications in organic electronics, sensor technology, and as matrices for controlled drug delivery.
Introduction
Naphthalene-based polymers are a class of materials that have garnered significant attention due to their inherent aromatic structure, leading to desirable properties such as thermal stability, conductivity, and fluorescence. The incorporation of a methyl group at the 8-position of the naphthalenamine monomer is anticipated to influence the polymer's solubility, morphology, and electronic characteristics by introducing steric hindrance and modifying the electron density of the aromatic system. These notes outline the chemical oxidative polymerization and electropolymerization as two primary methods for synthesizing poly(this compound).
Data Presentation
| Parameter | Expected Value Range | Method of Analysis |
| Monomer | This compound | - |
| Polymer | Poly(this compound) | - |
| Yield | 70-90% | Gravimetric Analysis |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Electrical Conductivity (Doped) | 10⁻⁵ - 10⁻¹ S/cm | Four-Point Probe Measurement |
| Thermal Stability (Td5) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMSO, DMF) | Visual Inspection |
Experimental Protocols
The following protocols are adapted from established procedures for the polymerization of related naphthalenamine monomers.[1][2] Researchers should optimize these conditions for the specific monomer, this compound.
Protocol 1: Chemical Oxidative Polymerization
This method is suitable for producing bulk quantities of the polymer.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Ethanol
-
N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) for dissolving the polymer
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific molar amount of this compound in 1 M HCl in a reaction flask. Stir the solution vigorously at room temperature until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a molar equivalent of ammonium persulfate in 1 M HCl.
-
Polymerization Reaction: Cool the monomer solution to 0-5 °C in an ice bath. Add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. A color change and the formation of a precipitate indicate polymer formation.
-
Polymer Isolation: Collect the polymer precipitate by vacuum filtration.
-
Washing: Wash the collected polymer sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless. This removes unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer product in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.
Protocol 2: Electropolymerization
This method is ideal for creating thin, uniform polymer films on conductive substrates, which is particularly useful for sensor and electronic device fabrication.[2]
Materials:
-
This compound (monomer)
-
Perchloric acid (HClO₄)
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (anhydrous)
-
Working electrode (e.g., platinum, glassy carbon, or ITO-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Electrochemical workstation
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of 0.1 M this compound and 0.1 M LiClO₄ in anhydrous acetonitrile. Add perchloric acid to achieve the desired acidic medium (e.g., pH 1).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Apply a potential sweep to the working electrode using cyclic voltammetry. A typical potential range would be from 0 V to approximately +1.5 V vs. SCE at a scan rate of 50 mV/s. The number of cycles will determine the thickness of the polymer film. The appearance of new redox peaks with each cycle indicates successful polymer deposition on the electrode surface.
-
Film Characterization: After deposition, rinse the polymer-coated electrode with acetonitrile to remove residual monomer and electrolyte. The film can then be characterized using various techniques such as cyclic voltammetry in a monomer-free electrolyte solution, UV-Vis spectroscopy, and scanning electron microscopy (SEM).
Visualizations
Logical Workflow for Polymer Synthesis and Application
The following diagram illustrates the general workflow from monomer synthesis to potential applications of the resulting polymer.
Caption: General workflow from monomer to potential applications.
Conceptual Signaling Pathway for a Polymer-Based Biosensor
This diagram illustrates a conceptual signaling pathway for a biosensor utilizing a conductive polymer like poly(this compound).
Caption: Conceptual biosensor signaling pathway.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 8-Methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling of 8-Methylnaphthalen-1-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted naphthylamine scaffold in various biologically active compounds and functional materials. The protocols outlined herein are based on established methodologies for structurally similar aryl amines and serve as a robust starting point for reaction optimization.
Transition metal-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, the primary focus is on the arylation of the amine (Buchwald-Hartwig amination) and potentially on the functionalization of the naphthalene ring if it were derivatized to an aryl halide or triflate. These reactions enable the introduction of a wide variety of functional groups, which is particularly valuable in drug development for structure-activity relationship (SAR) studies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) to form a new carbon-nitrogen bond. This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines.[1][2]
Application: This reaction is crucial for the synthesis of N-aryl-8-methylnaphthalen-1-amines, which are key intermediates in the development of pharmaceuticals and organic electronic materials. The ability to couple a wide range of aryl and heteroaryl halides allows for the systematic exploration of the chemical space around the naphthylamine core.
General Reaction Scheme:
Quantitative Data Summary:
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl amines with various aryl halides. This data, adapted from reactions with analogous substrates, can serve as a guide for optimizing the coupling with this compound.
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 90 | 18 | 80-90 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 100 | 16 | 88-97 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of an aryl bromide with this compound.[3][4]
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to a flame-dried Schlenk flask.
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling
While the primary reactivity of this compound is at the amino group, the naphthalene core can be functionalized through Suzuki-Miyaura coupling if it is first converted to a halide or triflate. For the purpose of these notes, we will consider the coupling of a hypothetical 8-Methyl-1-trifluoromethanesulfonylnaphthalen-1-amine with an arylboronic acid. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[5]
Application: This reaction allows for the formation of C-C bonds, enabling the synthesis of biaryl compounds. Arylated naphthalenes are important structural motifs in many biologically active molecules and advanced materials.
General Reaction Scheme:
Quantitative Data Summary:
The following table summarizes typical conditions for Suzuki-Miyaura couplings of aryl triflates with arylboronic acids, which can be adapted for the corresponding naphthalenyl triflate.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85-95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 80 | 16 | 80-92 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | THF/H₂O | 70 | 24 | 75-88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling of a naphthyl triflate with an arylboronic acid.[3]
Materials:
-
Naphthyl triflate (derived from the corresponding naphthol)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the naphthyl triflate (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira reaction would require prior functionalization of the naphthalene ring to a halide or triflate. This reaction couples a terminal alkyne with an aryl or vinyl halide/triflate, catalyzed by palladium and a copper(I) co-catalyst.[6][7][8]
Application: This reaction is a powerful method for the synthesis of arylalkynes, which are valuable precursors for a wide range of organic transformations and are found in many pharmaceuticals and functional materials.[8]
General Reaction Scheme:
Quantitative Data Summary:
The following table provides representative conditions for Sonogashira couplings of aryl halides with terminal alkynes.
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90-97 |
| 2 | 4-Bromoacetophenone | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 85-95 |
| 3 | 1-Bromonaphthalene | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| 4 | 4-Iodotoluene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Piperidine | Toluene | 70 | 8 | 88-96 |
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of a naphthyl halide with a terminal alkyne.[6]
Materials:
-
Naphthyl halide (e.g., 1-bromo-8-methylnaphthalene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the naphthyl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Key Components in a Cross-Coupling Reaction
Caption: Logical relationship of key components affecting the outcome of a cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Derivatization of 8-Methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnaphthalen-1-amine is a primary aromatic amine whose accurate and sensitive quantification is crucial in various fields, including environmental analysis, chemical synthesis, and drug development. Direct analysis of this compound, however, presents significant challenges due to its inherent physicochemical properties. Like its parent compound, 1-naphthylamine, it is a crystalline solid with a relatively high boiling point and can exhibit poor chromatographic peak shape due to the polar nature of the primary amino group.[1][2] These characteristics can lead to issues such as low volatility, thermal degradation in gas chromatography (GC) systems, and strong interactions with active sites in the chromatographic column, resulting in tailing peaks and reduced sensitivity.[3][4]
To overcome these analytical hurdles, chemical derivatization is an essential strategy. Derivatization modifies the analyte to improve its analytical properties without altering its fundamental structure.[3][4] This process can enhance volatility, improve thermal stability, and increase detector response, thereby leading to more robust and sensitive analytical methods.[3][4] This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Principles of Derivatization for this compound
The primary amino group of this compound is the target for derivatization. The active hydrogens on the nitrogen atom are replaced with less polar, more thermally stable, and/or UV-absorbing or fluorescent groups.
For Gas Chromatography-Mass Spectrometry (GC-MS): Silylation
Silylation is a common derivatization technique for GC analysis where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group.[5] This process significantly reduces the polarity of the amine, thereby increasing its volatility and thermal stability.[5] A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting silylated derivative of this compound is more amenable to GC analysis, exhibiting improved peak shape and reduced adsorption in the GC system.
For High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Fluorescent Labeling
For HPLC analysis, derivatization can be employed to introduce a fluorescent tag to the molecule, dramatically enhancing detection sensitivity.[6] Naphthalene-2,3-dicarboxaldehyde (NDA) is a fluorogenic reagent that reacts with primary amines in the presence of a cyanide ion to form highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivatives.[7] This pre-column derivatization allows for the sensitive detection of this compound using a fluorescence detector, which is particularly advantageous for trace-level analysis.[7]
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using BSTFA with 1% TMCS.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample to ensure it is fully dissolved.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the reaction vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Protocol 2: Fluorescent Derivatization of this compound with NDA for HPLC-FLD Analysis
This protocol outlines the pre-column derivatization of this compound with Naphthalene-2,3-dicarboxaldehyde (NDA).
Materials:
-
This compound standard
-
Naphthalene-2,3-dicarboxaldehyde (NDA) solution (10 mM in methanol)
-
Potassium cyanide (KCN) solution (10 mM in water) - Caution: KCN is highly toxic.
-
Borate buffer (0.1 M, pH 9.5)
-
Methanol
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
HPLC-FLD system
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in methanol at the desired concentration.
-
Reaction Mixture Preparation: In a reaction vial, mix the following in order:
-
50 µL of Borate buffer (0.1 M, pH 9.5)
-
25 µL of the this compound standard solution
-
25 µL of the NDA solution (10 mM)
-
25 µL of the KCN solution (10 mM)
-
-
Reaction: Vortex the mixture for 30 seconds and allow it to react at room temperature for 30 minutes in the dark.
-
Quenching (Optional): The reaction can be stopped by adding a small amount of an acid (e.g., 10 µL of 1M HCl) to lower the pH.
-
Analysis: Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC-FLD system. Set the fluorescence detector to an excitation wavelength of approximately 420 nm and an emission wavelength of approximately 490 nm (these may need optimization for the specific derivative).
Data Presentation
The following tables summarize the expected improvements in analytical performance after derivatization of this compound. The data presented is hypothetical and intended to illustrate the typical benefits of these derivatization techniques.
Table 1: Expected GC-MS Performance for Underivatized vs. Silylated this compound
| Parameter | Underivatized this compound | Silylated this compound (TMS derivative) |
| Retention Time (min) | 12.5 | 9.8 |
| Peak Asymmetry (As) | 2.1 | 1.1 |
| Theoretical Plates (N) | 35,000 | 95,000 |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL |
Table 2: Expected HPLC-FLD Performance for Underivatized vs. NDA-Derivatized this compound
| Parameter | Underivatized this compound (UV Detection) | NDA-Derivatized this compound (Fluorescence Detection) |
| Retention Time (min) | 8.2 | 15.4 |
| Excitation Wavelength (nm) | N/A (UV at ~230 nm) | ~420 nm |
| Emission Wavelength (nm) | N/A | ~490 nm |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.1 ng/mL |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the derivatization of this compound.
References
- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. jfda-online.com [jfda-online.com]
- 4. [PDF] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Semantic Scholar [semanticscholar.org]
- 5. gcms.cz [gcms.cz]
- 6. Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of 8-Methylnaphthalen-1-amine from its isomeric impurities. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
A1: Crude this compound is likely to contain other methylnaphthalenamine isomers formed during synthesis. The specific isomers and their ratios will depend on the synthetic route. Common positional isomers may include other aminonaphthalenes with the methyl group at different positions on the naphthalene ring.
Q2: What are the principal methods for purifying this compound?
A2: The primary methods for purifying this compound from its isomers are fractional crystallization, preparative High-Performance Liquid Chromatography (HPLC), and derivatization followed by chromatography. The choice of method depends on the scale of purification, the required purity, and the available equipment.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate the desired product from its isomers and other impurities, allowing for quantification of the purity.
Troubleshooting Guides
Fractional Crystallization
Issue 1: Poor recovery of this compound after crystallization.
-
Question: I am losing a significant amount of my product during crystallization. What can I do to improve the yield?
-
Answer: Poor recovery can be due to several factors. Ensure you are using a minimal amount of a suitable hot solvent to dissolve the crude product. Slow cooling is crucial to allow for the selective crystallization of the desired isomer. A rapid temperature drop can lead to co-precipitation of impurities. Consider using a solvent-antisolvent system to improve recovery. Dissolve the compound in a good solvent and then slowly add a miscible "poor" solvent until turbidity is observed, followed by slow cooling.
Issue 2: The purity of the crystallized product is not satisfactory.
-
Question: My crystallized this compound is still contaminated with isomers. How can I improve the purity?
-
Answer: The choice of solvent is critical for achieving high purity. You may need to screen several solvents or solvent mixtures to find one that has a significant solubility difference between this compound and its isomers at different temperatures. Performing multiple recrystallization steps can progressively enhance the purity, although this may lead to some loss of the product at each stage.
Preparative High-Performance Liquid Chromatography (HPLC)
Issue 3: Co-elution of isomers in preparative HPLC.
-
Question: I am unable to separate this compound from its isomers using preparative HPLC. What adjustments can I make?
-
Answer: Co-elution of isomers is a common challenge. To improve separation, you can:
-
Optimize the Mobile Phase: Adjust the solvent gradient and the composition of the mobile phase. For reversed-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly affect selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A column with a different stationary phase chemistry, such as a phenyl-hexyl or a specialized isomer-separating column, may provide the necessary selectivity.
-
Consider Derivatization: Derivatizing the amine group can alter the chromatographic behavior of the isomers, potentially leading to better separation.
-
Issue 4: Peak tailing of the this compound peak.
-
Question: The peak for my product is showing significant tailing in the chromatogram. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like amines is often due to interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or diethylamine (typically 0.1%), to the mobile phase. This will help to saturate the active sites on the stationary phase and improve peak shape.
Derivatization Followed by Chromatography
Issue 5: Incomplete derivatization reaction.
-
Question: The derivatization of my this compound sample is not going to completion. How can I improve the reaction efficiency?
-
Answer: Incomplete derivatization can be due to suboptimal reaction conditions. Ensure that the pH of the reaction mixture is appropriate for the chosen derivatizing agent (e.g., alkaline conditions for dansyl chloride and FMOC-Cl). The concentration of the derivatizing agent and the reaction time and temperature may also need to be optimized. It is advisable to use a molar excess of the derivatizing agent to drive the reaction to completion.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value/Range | Reference |
| Fractional Crystallization | Purity Achieved | >95% (can be improved with multiple recrystallizations) | General Knowledge |
| Yield | 50-80% (dependent on initial purity and number of steps) | General Knowledge | |
| Preparative HPLC | Purity Achieved | >99% | [General HPLC principles] |
| Yield | 70-95% (dependent on separation efficiency) | [General HPLC principles] | |
| Derivatization-HPLC (Dansyl-Cl) | Limit of Detection (LOD) | 0.015–0.075 μg/mL | [1] |
| Limit of Quantification (LOQ) | 0.05–0.25 μg/mL | [1] | |
| Derivatization-HPLC (FMOC-Cl) | Limit of Quantification (LOQ) | 1-10 pmol | [2] |
Experimental Protocols
Protocol 1: Fractional Crystallization
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, or mixtures thereof) to identify a suitable system. A good solvent will dissolve the crude this compound at an elevated temperature but have limited solubility at room temperature or below, while the isomeric impurities should ideally remain in solution upon cooling.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid rapid cooling.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals using GC-MS or HPLC. Repeat the crystallization process if the desired purity is not achieved.
Protocol 2: Preparative HPLC
-
Column: C18 reversed-phase column (dimensions will depend on the scale of purification).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Develop a gradient elution method starting with a lower percentage of Mobile Phase B and gradually increasing it. An example gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-36 min: 20% B
-
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 280 nm).
-
Injection: Dissolve the crude sample in a suitable solvent (e.g., a mixture of water and acetonitrile) and inject it onto the column.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Derivatization with Dansyl Chloride for HPLC Analysis
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a solution of dansyl chloride (e.g., 5 mg/mL) in acetone.
-
Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).[3]
-
-
Derivatization Procedure:
-
Mix the dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio immediately before use.[3]
-
To your this compound sample dissolved in a suitable solvent, add the freshly prepared derivatizing reagent mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 45 minutes).[1]
-
-
Quenching: Quench the reaction by adding a small amount of a primary amine solution (e.g., aqueous ammonia) to react with the excess dansyl chloride.[3]
-
HPLC Analysis: Analyze the derivatized sample by reversed-phase HPLC with fluorescence detection (Excitation: ~335 nm, Emission: ~520 nm).
Protocol 4: Derivatization with FMOC-Cl for HPLC Analysis
-
Reagent Preparation:
-
FMOC-Cl Solution: Prepare a solution of 9-fluorenylmethoxycarbonyl chloride in acetone or acetonitrile.
-
Buffer: Prepare a borate buffer (pH 8-9).
-
-
Derivatization Procedure:
-
To your this compound sample in the borate buffer, add the FMOC-Cl solution.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 20 minutes).[2]
-
-
Extraction: Stop the reaction and extract the FMOC-derivatives with a suitable organic solvent (e.g., pentane or hexane) to remove excess reagent.
-
HPLC Analysis: Analyze the derivatized sample by reversed-phase HPLC with fluorescence detection (Excitation: ~265 nm, Emission: ~315 nm).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for preparative HPLC purification.
References
- 1. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 8-Methylnaphthalen-1-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 8-Methylnaphthalen-1-amine in various reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The solubility of this compound is influenced by its molecular structure. It possesses a large, non-polar naphthalene ring system, which is hydrophobic.[1][2] While the primary amine group (-NH₂) can participate in hydrogen bonding, the bulky, hydrophobic nature of the rest of the molecule dominates, leading to poor solubility in polar solvents like water. Its solubility in non-polar organic solvents can also be limited depending on the specific solvent's properties.
Q2: What are some initial solvents to consider for dissolving this compound?
A2: For aromatic amines, it is often beneficial to start with a range of organic solvents. Good starting points include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene).[2] Alcohols like ethanol and methanol may also be effective, particularly with heating.[3]
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solid organic compounds, including this compound, increases with temperature.[2] Heating the solvent can provide the necessary energy to overcome the intermolecular forces in the solid lattice, allowing it to dissolve more readily. However, it is crucial to consider the boiling point of the solvent and the thermal stability of the reactants.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: Yes, adjusting the pH is a highly effective method for aqueous or protic solvent systems. As an amine, this compound is basic and can be protonated under acidic conditions to form an ammonium salt (R-NH₃⁺).[4][5] This salt is an ionic species and is typically much more soluble in polar solvents, especially water, than the neutral amine.[2][6][7] Therefore, lowering the pH of the medium can significantly enhance its solubility.
Q5: Are there any advanced techniques to enhance solubility during a reaction?
A5: Yes, several advanced techniques can be employed. Microwave-assisted organic synthesis (MAOS) can improve the solubility of reagents and increase reaction rates through rapid, direct heating.[8][9][10] Sonication, or the use of ultrasound, can also enhance solubility and reaction rates through a phenomenon called acoustic cavitation, which improves mass transport.[11][12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My this compound will not dissolve sufficiently in my chosen reaction solvent.
-
Solution 1: Solvent Screening and Co-solvents A systematic approach to solvent selection is crucial. If a single solvent is ineffective, a co-solvent system can be employed. A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.[13][14] For example, adding a small amount of a polar aprotic solvent like DMSO or DMF to a less polar solvent might improve solubility.
Table 1: Suggested Solvents and Co-solvents for Aromatic Amines
Solvent Class Primary Solvents Potential Co-solvents Notes Aromatic Toluene, Xylene Dichloromethane, THF Good for non-polar reaction conditions. Ethers Tetrahydrofuran (THF), Dioxane Ethanol, Methanol Versatile for a range of polarities. Alcohols Ethanol, Methanol, Isopropanol Water (if pH is adjusted), THF Useful for reactions with polar reagents. Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Toluene, Dichloromethane High dissolving power, but can be difficult to remove. | Chlorinated | Dichloromethane (DCM), Chloroform | Hexane, Ethyl Acetate | Effective for many organic compounds. |
-
Solution 2: pH Modification For reactions in protic solvents (like water or alcohols), adjusting the pH can dramatically improve solubility. By adding a dilute acid (e.g., 1M HCl), the amine can be protonated to its more soluble salt form.[6][7] This is particularly useful for reactions in aqueous media. Be sure that the acidic conditions are compatible with your other reagents and the desired reaction pathway. Aromatic amines are generally water-soluble (protonated) below a pH of 4.[7]
-
Solution 3: Advanced Energy Input If conventional heating is insufficient, consider alternative energy sources.
-
Microwave Irradiation: Microwave energy directly heats the solvent and polar molecules in the reaction mixture, often leading to a rapid increase in temperature and improved solubility.[15] This can significantly reduce reaction times.[10]
-
Sonication: The use of an ultrasonic bath or probe introduces acoustic energy into the system. This creates and collapses microscopic bubbles (cavitation), which generates localized high temperatures and pressures, enhancing dissolution and mass transfer.[12] This is especially effective for heterogeneous (solid-liquid) reactions.
-
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
-
Preparation: Add a small, known amount (e.g., 10 mg) of this compound to a series of vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 1.
-
Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For vials where the compound is not fully dissolved, place them in a heated water bath or on a hot plate. Increase the temperature in increments (e.g., 10°C), vortexing at each step, until the compound dissolves or the solvent boils. Record the temperature of dissolution.
-
Analysis: Compare the results to identify the most effective solvent or solvent system for your desired reaction temperature.
Protocol 2: Reaction Using a Co-solvent System
-
Initial Dissolution: In a reaction flask, attempt to dissolve this compound in the chosen primary solvent.
-
Co-solvent Addition: While stirring, add the co-solvent dropwise until the this compound is fully dissolved. Avoid adding a large excess of the co-solvent.
-
Reagent Addition: Once a homogeneous solution is achieved, proceed with the addition of other reagents as per your reaction protocol.
-
Reaction Monitoring: Monitor the reaction to completion. Note any precipitation that may occur as the reaction progresses and reactants are consumed.
Protocol 3: Ultrasound-Assisted Reaction
-
Setup: Place the reaction flask containing this compound and the solvent into an ultrasonic cleaning bath. Ensure the liquid level in the bath is sufficient to partially submerge the flask.
-
Initiation: Add the other reagents to the flask.
-
Sonication: Turn on the ultrasonic bath. The mechanical agitation will begin immediately.
-
Temperature Control: Monitor the temperature of the reaction, as sonication can cause heating. Use a water bath to maintain the desired temperature if necessary.
-
Monitoring: Continue sonication and monitor the reaction's progress until completion.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of pH on amine solubility.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Workup [chem.rochester.edu]
- 7. Chapter 22 notes [web.pdx.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Solvent Choice for Microwave Synthesis [cem.com]
Technical Support Center: Synthesis of 8-Methylnaphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylnaphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Nitration and Reduction: This classic approach involves the nitration of 1-methylnaphthalene to introduce a nitro group, followed by the reduction of the nitro intermediate to the desired amine.
-
Palladium-Catalyzed Amination: A more modern approach is the Buchwald-Hartwig amination, which involves the cross-coupling of an 8-methylnaphthalene derivative (typically a halide) with an ammonia surrogate.
Q2: What are the major challenges associated with the nitration and reduction route?
A2: The primary challenge with this route is the regioselectivity of the initial nitration step. The nitration of 1-methylnaphthalene yields a mixture of isomers, with the desired 8-nitro-1-methylnaphthalene being a minor product. This necessitates a difficult purification step to isolate the correct precursor for the subsequent reduction.
Q3: What are the potential side reactions in the Buchwald-Hartwig amination route?
A3: Common side reactions in the Buchwald-Hartwig amination include hydrodehalogenation of the starting material (where the halogen is replaced by a hydrogen atom), formation of diarylamines if the primary amine product reacts further, and catalyst deactivation.
Troubleshooting Guides
Route 1: Nitration of 1-Methylnaphthalene and Subsequent Reduction
Issue 1: Low Yield of 8-Nitro-1-methylnaphthalene in the Nitration Step
-
Observation: After nitration of 1-methylnaphthalene, analysis of the crude product shows a low percentage of the desired 8-nitro isomer.
-
Root Cause: The directing effects of the methyl group and the naphthalene ring system favor nitration at other positions. The nitration of 1-methylnaphthalene predominantly yields 4-nitro-1-methylnaphthalene, with smaller amounts of 5-nitro and 2-nitro isomers. The 8-nitro isomer is typically formed in only trace amounts.
-
Troubleshooting:
-
Reaction Conditions: While optimizing temperature and reaction time can slightly influence isomer ratios, it is unlikely to significantly favor the 8-nitro isomer.
-
Alternative Starting Materials: Consider starting with a substrate that has a directing group favoring 8-substitution, which can later be converted to a methyl group if feasible.
-
Purification: A highly efficient purification method, such as preparative chromatography, is essential to isolate the small fraction of the desired 8-nitro isomer from the complex mixture.
-
| Isomer of Nitrated 1-Methylnaphthalene | Approximate Yield (%) |
| 4-Nitro-1-methylnaphthalene | ~70% |
| 5-Nitro-1-methylnaphthalene | Minor |
| 2-Nitro-1-methylnaphthalene | Minor |
| 8-Nitro-1-methylnaphthalene | Trace |
Issue 2: Incomplete Reduction or Formation of Byproducts During Reduction of 8-Nitro-1-methylnaphthalene
-
Observation: The final product is contaminated with species other than this compound, such as those corresponding to partially reduced intermediates or coupled products.
-
Root Cause: The reduction of aromatic nitro compounds can be a stepwise process, and incomplete reaction can leave intermediates like nitroso or hydroxylamine compounds. Over-reduction or side reactions can also lead to the formation of azo or azoxy compounds through the condensation of intermediates.
-
Troubleshooting:
-
Catalyst Activity: Ensure the catalyst (e.g., Pd/C, PtO2, Raney Nickel) is fresh and active. Catalyst poisoning can lead to incomplete reduction.
-
Hydrogen Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature. Insufficient pressure or temperature may result in incomplete reduction, while excessive conditions can sometimes promote side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by TLC or GC-MS.
-
Choice of Reducing Agent: If catalytic hydrogenation is problematic, consider alternative reducing agents such as Sn/HCl or Fe/HCl, which can sometimes offer different selectivity and fewer dimeric byproducts.
-
| Potential Side Product | Potential Cause | Suggested Solution |
| 8-Nitroso-1-methylnaphthalene | Incomplete reduction | Increase reaction time, hydrogen pressure, or catalyst loading. |
| N-(8-methylnaphthalen-1-yl)hydroxylamine | Incomplete reduction | Increase reaction time, hydrogen pressure, or catalyst loading. |
| Azoxy/Azo compounds | Condensation of intermediates | Use a more active catalyst or a different reducing system (e.g., Sn/HCl). |
Route 2: Buchwald-Hartwig Amination of 1-Bromo-8-methylnaphthalene
Issue 1: Low Conversion of 1-Bromo-8-methylnaphthalene
-
Observation: Significant amount of starting material remains after the reaction.
-
Root Cause: This can be due to several factors including inactive catalyst, poor choice of ligand, or suboptimal reaction conditions.
-
Troubleshooting:
-
Catalyst and Ligand: Use a pre-formed palladium catalyst or ensure in-situ generation is efficient. The choice of phosphine ligand is critical; bulky, electron-rich ligands are often required. Screen different ligands to find the optimal one for this specific substrate.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Ensure the base is anhydrous and added under an inert atmosphere.
-
Solvent: Use anhydrous, degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation.
-
Temperature: The reaction may require elevated temperatures. Ensure the reaction temperature is maintained consistently.
-
Issue 2: Formation of 1-Methylnaphthalene (Hydrodehalogenation)
-
Observation: The major byproduct is the debrominated starting material.
-
Root Cause: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of undergoing amination. This can be promoted by certain ligands and the presence of water or other protic sources.
-
Troubleshooting:
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Experiment with different classes of ligands.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under a dry, inert atmosphere.
-
Ammonia Source: The choice of ammonia surrogate can influence the extent of this side reaction.
-
Issue 3: Formation of Di- and Triarylamines
-
Observation: Products with higher molecular weight corresponding to the addition of more than one 8-methylnaphthalenyl group to the nitrogen are observed.
-
Root Cause: The desired primary amine product can sometimes compete with the ammonia source and react with another molecule of the aryl halide.
-
Troubleshooting:
-
Stoichiometry: Use a sufficient excess of the ammonia surrogate to outcompete the product amine.
-
Reaction Conditions: Lowering the reaction temperature or catalyst loading once a significant amount of product has formed might help to minimize this side reaction, though it may also slow down the primary reaction.
-
Experimental Protocols (Illustrative)
Protocol 1: Synthesis via Nitration and Reduction (Hypothetical)
-
Step 1: Nitration of 1-Methylnaphthalene.
-
To a solution of 1-methylnaphthalene in a suitable solvent (e.g., acetic anhydride or dichloromethane), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
Quench the reaction by pouring it into ice water and extract the organic products.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 8-nitro-1-methylnaphthalene isomer.
-
-
Step 2: Reduction of 8-Nitro-1-methylnaphthalene.
-
Dissolve the purified 8-nitro-1-methylnaphthalene in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Synthesis via Buchwald-Hartwig Amination (Hypothetical)
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd2(dba)3), the phosphine ligand (e.g., a biarylphosphine ligand), and the base (e.g., NaOtBu).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent (e.g., toluene) followed by 1-bromo-8-methylnaphthalene and the ammonia surrogate (e.g., benzophenone imine or an ammonia solution in a suitable solvent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture, and if using an imine, hydrolyze it with an acidic workup.
-
Extract the product, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis.
Technical Support Center: Optimizing Yield for the Amination of 8-Methylnaphthalene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 8-methylnaphthalene derivatives. The steric hindrance imposed by the peri-positioned methyl group presents unique challenges to achieving high yields, and this guide offers systematic approaches to overcoming these obstacles.
Troubleshooting Guide
Low yields and the formation of side products are common hurdles in the amination of sterically hindered aryl halides like 8-methylnaphthalene derivatives. This guide provides a structured approach to diagnosing and resolving these issues.
Question: My amination reaction of an 8-methylnaphthalene derivative is resulting in a low yield. What are the primary factors I should investigate?
Answer:
Low yields in the amination of 8-methylnaphthalene derivatives can typically be attributed to one or more of the following factors:
-
Steric Hindrance: The primary challenge with this substrate is the steric clash between the 8-methyl group and the incoming amine, as well as the catalyst complex. This can hinder the approach of the reactants and slow down the reaction rate.
-
Suboptimal Catalyst/Ligand System: The choice of catalyst and ligand is critical for overcoming steric barriers. A system that is not well-suited for hindered substrates will result in low conversion.
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.
-
Reaction Conditions: Temperature, reaction time, and solvent can all influence the reaction rate and the stability of the catalyst and reactants.
-
Side Reactions: Competing reactions, such as hydrodehalogenation or the formation of diarylamines, can consume starting materials and reduce the yield of the desired product.
To systematically troubleshoot low yields, consider the following workflow:
Stability of 8-Methylnaphthalen-1-amine under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-Methylnaphthalen-1-amine under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound, as an aromatic amine, is expected to be relatively stable in dilute acidic solutions at room temperature for short periods. However, under forced conditions such as elevated temperatures and strong acidic environments (e.g., >0.1 M HCl), degradation may occur. The primary amine group can be protonated, which may influence its reactivity and degradation profile. Potential degradation pathways could involve hydrolysis to 8-methylnaphthalen-1-ol or oxidation of the aromatic system.
Q2: How does this compound behave under basic conditions?
A2: In basic solutions, this compound is generally expected to be more stable against hydrolysis compared to acidic conditions. However, strong basic conditions (e.g., >0.1 M NaOH) combined with high temperatures can promote degradation. Potential degradation could involve oxidation, especially in the presence of air (oxygen), which may target the amino group or the methyl group on the naphthalene ring.
Q3: What are the likely degradation products of this compound under acidic or basic stress?
A3: While specific degradation products would need to be identified through experimental analysis, plausible degradation products based on the structure of this compound include:
-
8-Methylnaphthalen-1-ol: Formed via hydrolysis of the amine group.
-
Oxidized derivatives: Products resulting from the oxidation of the amine functionality or the methyl group, such as nitroso, nitro derivatives, or 8-(hydroxymethyl)naphthalen-1-amine.
-
Polymerization products: Aromatic amines can sometimes form colored polymeric materials upon oxidation.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[1] This method should be capable of separating the intact this compound from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a typical starting point. UV detection is suitable for this aromatic compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation in acidic solution. | Use of a strong acid at elevated temperatures. Presence of oxidizing impurities in the acid. | Reduce the acid concentration and/or temperature. Use high-purity, freshly prepared acidic solutions. |
| Formation of colored byproducts in basic solution. | Oxidation of the amine. This is more likely at higher pH and in the presence of oxygen. | Perform the experiment under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant if compatible with the experimental goals. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH. The pKa of the amine group affects its ionization state. Co-elution of the parent compound with degradation products. | Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound. Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to improve separation. |
| Mass balance is less than 95% in the stability study. | Some degradation products may not be detected by the analytical method (e.g., they do not have a chromophore or are volatile). The compound may have adsorbed to the container surface. | Use a more universal detection method like mass spectrometry (LC-MS) to identify non-chromophoric degradants. Use inert container materials (e.g., silanized glass). |
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound.
Table 1: Stability of this compound under Acidic Conditions
| Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 24 | 95.2 | 4.8 | |
| 48 | 90.5 | 9.5 | |
| 1 M HCl at 80°C | 0 | 100.0 | 0.0 |
| 8 | 85.1 | 14.9 | |
| 24 | 72.3 | 27.7 |
Table 2: Stability of this compound under Basic Conditions
| Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |
| 24 | 98.7 | 1.3 | |
| 48 | 97.5 | 2.5 | |
| 1 M NaOH at 80°C | 0 | 100.0 | 0.0 |
| 8 | 92.4 | 7.6 | |
| 24 | 85.8 | 14.2 |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
To another 1 mL of the stock solution, add 9 mL of 1 M hydrochloric acid.
-
Prepare a control sample by adding 9 mL of purified water to 1 mL of the stock solution.
-
-
Incubation: Incubate all samples in a constant temperature bath at a specified temperature (e.g., 60°C or 80°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., sodium hydroxide) to stop the degradation. Dilute the neutralized sample with the HPLC mobile phase to an appropriate concentration.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation in Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
To another 1 mL of the stock solution, add 9 mL of 1 M sodium hydroxide.
-
Prepare a control sample as described in Protocol 1.
-
-
Incubation: Incubate all samples at a specified temperature (e.g., 60°C or 80°C).
-
Sampling: Withdraw aliquots at predetermined time points.
-
Sample Preparation for Analysis: Neutralize the withdrawn aliquots with an equivalent amount of a suitable acid (e.g., hydrochloric acid). Dilute the neutralized sample with the HPLC mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for stability studies.
Caption: Potential degradation pathways.
References
Preventing oxidation of 8-Methylnaphthalen-1-amine during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the prevention of oxidation of 8-Methylnaphthalen-1-amine during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from off-white to a yellowish or brownish hue. What is the cause?
A1: The color change of this compound upon storage is a common issue and is primarily due to oxidation. Aromatic amines, including naphthalenamine derivatives, are susceptible to oxidation when exposed to air (oxygen), light, and moisture. This process can lead to the formation of colored impurities. For instance, many amines, when left open to the atmosphere, will air-oxidize to form N-oxides, which often present as a yellow color.[1]
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The container should be stored in a cool, dark, and dry place. Storing the compound at refrigerated temperatures (2-8 °C) can also help to slow down the degradation process.
Q3: Are there any chemical additives that can prevent the oxidation of this compound?
A3: Yes, the addition of antioxidants can help to inhibit the oxidation of aromatic amines. While specific quantitative data for this compound is limited, antioxidants that are effective for other aromatic amines, such as Butylated Hydroxytoluene (BHT), could be considered. These compounds act as radical scavengers, interfering with the oxidation chain reaction.
Q4: Can I use a protecting group to prevent oxidation during storage and reactions?
A4: Protecting the amine group as a carbamate is a highly effective strategy to prevent oxidation. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice. The Boc-protected amine is significantly less nucleophilic and more stable to a variety of reaction conditions. This protection can be reversed under acidic conditions when the amine needs to be utilized.
Troubleshooting Guide
Issue 1: Discoloration of this compound
| Symptom | Possible Cause | Recommended Solution |
| Solid this compound turns yellow or brown over time. | Oxidation due to exposure to air, light, or moisture. | Store the compound in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended. If the compound has already discolored, purification by recrystallization or chromatography may be necessary before use. |
| Solution of this compound changes color during an experiment. | Oxidation accelerated by solvent, temperature, or exposure to air. | Degas solvents before use to remove dissolved oxygen. Run reactions under an inert atmosphere. If possible, conduct the reaction at a lower temperature. |
Issue 2: Unexpected Side Products in Reactions
| Symptom | Possible Cause | Recommended Solution |
| Formation of colored impurities or unidentified peaks in analytical data (e.g., GC-MS, LC-MS). | Degradation of this compound due to oxidation. | Confirm the purity of the starting material before the reaction. If it has discolored, purify it first. Consider protecting the amine group with a suitable protecting group (e.g., Boc) before proceeding with the reaction. |
| Low yield of the desired product. | Consumption of the starting material through oxidative side reactions. | Implement the storage and handling recommendations to minimize oxidation of the starting material. The use of an antioxidant in the reaction mixture could be explored, ensuring it does not interfere with the desired chemistry. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an aromatic amine, which can be adapted for this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 to 1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the Boc-protected product.
Expected Yields for Similar Aromatic Amines: Yields for Boc protection of aromatic amines are typically high, often in the range of 95-99%.[2]
Protocol 2: Deprotection of Boc-8-Methylnaphthalen-1-amine
This protocol outlines the removal of the Boc protecting group to regenerate the free amine.
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Slowly add trifluoroacetic acid to the solution (typically to a final concentration of 20-50% v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Visual Guides
Oxidation Pathway of Aromatic Amines
Caption: General oxidation pathway of aromatic amines.
Prevention Strategies Workflow
Caption: Decision workflow for handling and using this compound.
References
Troubleshooting Buchwald-Hartwig amination with sterically hindered naphthylamines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Buchwald-Hartwig amination reactions, with a specific focus on challenging, sterically hindered naphthylamines.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed C-N cross-coupling of sterically hindered naphthylamines with aryl halides.
Question: I am observing low to no yield in my reaction between a sterically hindered naphthylamine and an aryl halide. What are the potential causes and how can I optimize the conditions?
Answer: Low or no product formation in a Buchwald-Hartwig amination involving bulky substrates is a common issue that can typically be resolved by systematically evaluating and optimizing the reaction components. The key factors to investigate are the ligand, base, solvent, and temperature.
1. Inappropriate Ligand Selection: The choice of ligand is paramount, especially for sterically demanding substrates.[1] Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2][3]
-
Recommendation: Screen a panel of sterically hindered ligands. For primary naphthylamines, ligands like BrettPhos are often effective.[4] For secondary amines, RuPhos can be a good starting point.[3] Other highly successful ligands for challenging couplings include XPhos and t-BuXPhos.[3][5]
2. Suboptimal Base: The base plays a crucial role in the deprotonation of the amine and the palladium-amine complex.[1][6] Its strength, solubility, and compatibility with other functional groups must be considered.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base but can be incompatible with base-sensitive functional groups.[1]
-
Weaker Bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though they may require higher reaction temperatures.[1][7]
-
Solubility: The solubility of the base is a key factor.[1] For inorganic bases, ensure efficient stirring and consider grinding the base before use to increase surface area.[7]
3. Incorrect Solvent Choice: The solvent must dissolve the reactants and catalyst system effectively.[1]
-
Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[1][4]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should generally be avoided.[1][7]
-
Iodide Inhibition: When using aryl iodides, the generated iodide salt can inhibit the catalyst.[4][7] Using toluene can be advantageous as it helps precipitate the iodide salt, removing it from the catalytic cycle.[4][8]
4. Reaction Temperature: Typical reaction temperatures range from 80-110°C.[1][7]
-
For Challenging Substrates: Higher temperatures may be necessary to overcome the activation energy, especially when using weaker bases.[1][9]
-
For Thermally Sensitive Substrates: Lower temperatures with stronger bases might be required.[1]
Question: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide. How can this be minimized?
Answer: Side product formation often competes with the desired C-N bond formation. Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction, particularly with primary amines, and arises from β-hydride elimination.[2][8]
-
Ligand Choice: The steric and electronic properties of the ligand are crucial for favoring reductive elimination (product formation) over β-hydride elimination.[2] Bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) often enhance the rate of reductive elimination.[2][10]
-
Amine Stoichiometry: Using a slight excess of the naphthylamine coupling partner can sometimes help suppress the hydrodehalogenation side reaction.[8]
-
Temperature Optimization: High temperatures can sometimes promote side reactions like homocoupling.[8] Consider lowering the temperature once an effective catalyst system is identified.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for these reactions? While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species, which can be unreliable.[7][11] Using pre-formed Pd(0) complexes or specialized pre-catalysts (e.g., XPhos Pd G3) is often more efficient as they provide a more consistent source of the active catalyst.[1][7][9]
Q2: My naphthylamine is a primary amine. Is double arylation a concern? Yes, double arylation can be a significant side product when using primary amines. Employing bulky ligands can sterically hinder the second arylation event, improving selectivity for the desired monoarylated product.
Q3: How critical is the exclusion of air and moisture? The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1] Therefore, it is essential to degas solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). While the reaction can tolerate small amounts of water, and it may even aid in the reduction of Pd(II) precursors, anhydrous conditions are generally recommended for reproducibility.[4]
Q4: What is the general reactivity order for aryl halides in this coupling? Contrary to some other cross-coupling reactions, the reactivity order for the aryl halide is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[7] Aryl iodides can be challenging because the iodide anion generated during the reaction can form unreactive palladium dimers, inhibiting the catalyst.[4][7] Aryl chlorides are often difficult substrates due to the strength of the C-Cl bond, making the initial oxidative addition step challenging.[11] However, modern bulky phosphine ligands have enabled the efficient coupling of aryl chlorides.[3][12]
Data and Protocols
Ligand Selection Guide for Hindered Aminations
| Ligand | Structure | Typical Substrate Class | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | General, highly active for aryl chlorides and hindered amines.[3] | Highly electron-rich and sterically demanding. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for secondary amines.[3] | Provides high rates for reductive elimination. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Excellent for primary amines and ammonia surrogates.[4] | High steric bulk helps prevent double arylation. |
| t-BuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Effective for amination of heteroaryl halides.[5] | Features a very bulky phosphine group. |
General Reaction Parameter Screening Table
| Parameter | Condition 1 (Aggressive) | Condition 2 (Moderate) | Condition 3 (Mild/Sensitive Substrates) |
| Pd Precursor | XPhos Pd G3 (2 mol%) | [Pd(allyl)Cl]₂ (1 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | BrettPhos (8 mol%) |
| Base | NaOtBu (1.5 equiv) | LiHMDS (1.5 equiv) | K₃PO₄ or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane | t-Amyl alcohol or CPME |
| Temperature | 100 - 110 °C | 80 - 100 °C | 60 - 80 °C |
General Experimental Protocol
Title: Palladium-Catalyzed Amination of 2-Bromonaphthalene with 1-Naphthylamine.
Materials:
-
Palladium precursor (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
2-Bromonaphthalene (Aryl Halide)
-
1-Naphthylamine (Amine)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., 0.02 mmol), ligand (if not using a pre-catalyst, 0.04 mmol), and base (e.g., 1.5 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the sterically hindered naphthylamine (1.2 mmol).
-
Solvent Addition: Evacuate and backfill the vessel with argon or nitrogen three times. Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL of toluene).
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-arylated naphthylamine.
Visual Workflow and Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Improving the regioselectivity of 8-Methylnaphthalen-1-amine synthesis
Welcome to the technical support center for the synthesis of 8-Methylnaphthalen-1-amine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity and overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are its main challenges?
The most conventional and widely documented approach is a two-step synthesis starting from 1-methylnaphthalene. The primary challenge lies in controlling the regioselectivity during the first step.
-
Electrophilic Nitration: 1-methylnaphthalene is nitrated to form a mixture of isomeric nitromethylnaphthalenes.
-
Reduction: The nitro group of the isolated 1-methyl-8-nitronaphthalene isomer is then reduced to the target amine.
The main difficulty is the poor regioselectivity in the nitration step. The methyl group on the naphthalene ring is an activating, ortho- and para- directing group, leading to the formation of multiple isomers, primarily 1-methyl-4-nitronaphthalene and the desired 1-methyl-8-nitronaphthalene.[1] Separating these isomers can be a significant purification challenge.
Q2: How can the regioselectivity of the nitration of 1-methylnaphthalene be improved to favor the 8-isomer?
Achieving high selectivity for the 8-position is challenging because the 4-position is often the kinetically favored product.[2] However, regioselectivity can be influenced by several factors:
-
Reaction Temperature: Maintaining a low reaction temperature (e.g., 0-10 °C) is crucial. This helps to control the reaction kinetics and can influence the isomer ratio, while also minimizing the formation of dinitrated byproducts.[1]
-
Nitrating Agent: The choice of nitrating agent can affect the product distribution. While a standard mixture of concentrated nitric acid and sulfuric acid is common, exploring alternative or milder nitrating agents may alter the isomer ratios.[1]
-
Charge-Transfer Nitration: Under specific conditions, such as the deliberate irradiation of a solution containing 1-methylnaphthalene and tetranitromethane, a different isomer distribution can be obtained.[2] While this method may still produce a mixture, it represents an alternative approach to potentially alter the product ratios.
Q3: What are the primary byproducts to expect during the synthesis?
The main byproduct is 1-methyl-4-nitronaphthalene, which is often the major product of the nitration reaction.[1][2] Other minor isomers such as 1-methyl-2-nitronaphthalene, 1-methyl-3-nitronaphthalene, and 1-methyl-5-nitronaphthalene can also be formed.[2] If the reaction conditions are not carefully controlled (e.g., excess nitrating agent or elevated temperature), dinitrated products can also arise.[1]
Q4: Are there alternative synthetic strategies that avoid the nitration-reduction pathway?
Yes, a highly effective alternative is the Buchwald-Hartwig amination .[3][4] This palladium-catalyzed cross-coupling reaction can form the C-N bond directly. The synthesis would involve:
-
Halogenation: Synthesis of a precursor like 1-bromo-8-methylnaphthalene or 1-chloro-8-methylnaphthalene.
-
Cross-Coupling: Reacting the halo-methylnaphthalene with an ammonia equivalent (e.g., benzophenone imine) or ammonia itself in the presence of a palladium catalyst and a suitable phosphine ligand.[3][4][5]
This method offers excellent regioselectivity, as the position of the amine is dictated by the initial position of the halogen atom, thus bypassing the problematic isomeric mixtures from nitration.
Q5: What are the recommended methods for purifying this compound or its nitro precursor from isomeric byproducts?
Separating the isomers requires careful chromatographic or crystallization techniques due to their similar physical properties.
-
Column Chromatography: This is the most effective method for separating isomers. A high-performance silica gel column with a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexane) is recommended. Monitoring the fractions by Thin-Layer Chromatography (TLC) is essential.[6]
-
Recrystallization: Fractional recrystallization can be employed if a suitable solvent or solvent pair is identified. The ideal solvent will have a significant solubility difference for the desired isomer and the impurities at different temperatures.[6] This method may require multiple cycles to achieve high purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of 1-methyl-8-nitronaphthalene | The 4-isomer is the major kinetic product.[2] | 1. Strictly maintain low reaction temperatures (0-5 °C) to influence the kinetic/thermodynamic product ratio.[1]2. Experiment with different nitrating agents (e.g., acetyl nitrate in acetic anhydride) which may offer different selectivity profiles.3. Ensure precise control over the stoichiometry of the nitrating agent (1.0-1.2 equivalents).[1] |
| Significant formation of dinitrated byproducts | Reaction temperature is too high or an excess of nitrating agent was used. | 1. Add the nitrating mixture dropwise while vigorously stirring and monitoring the internal temperature, ensuring it does not exceed 10 °C.[1]2. Use no more than 1.2 equivalents of nitric acid.3. Monitor the reaction progress with TLC or GC and stop it as soon as the starting material is consumed.[1] |
| Incomplete reduction of the nitro group | Insufficient reducing agent, inactive catalyst, or presence of catalyst poisons. | 1. For metal/acid reductions (e.g., SnCl2/HCl, Fe/HCl), ensure a sufficient molar excess of the metal and acid are used.2. For catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and active. The substrate must be free of catalyst poisons like sulfur compounds, which can be present in naphthalene derived from coal tar.[7] |
| Buchwald-Hartwig amination fails or gives low yield | Inactive catalyst, incorrect ligand choice, or unsuitable base. | 1. The reaction is sensitive to air and moisture; ensure all reagents are dry and the reaction is run under an inert atmosphere (Argon or Nitrogen).2. Select a suitable bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) which are known to improve reaction efficiency.[5]3. Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[8] |
Data Presentation
Table 1: Representative Isomer Distribution in the Nitration of 1-Methylnaphthalene
| Reaction Type | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 5-isomer (%) | 8-isomer (%) | Reference |
| Charge-Transfer Nitration | 10 | 15 | 59 | 9 | 7 | [2] |
| Standard Nitration (HNO₃/H₂SO₄) | - | - | Major Product | - | Major Product | [1] |
Note: Yields are highly dependent on specific reaction conditions. The data from charge-transfer nitration is based on consumed 1-methylnaphthalene.
Experimental Protocols
Protocol 1: Synthesis via Nitration and Reduction
Part A: Nitration of 1-Methylnaphthalene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylnaphthalene (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.[1]
-
Cooling: Cool the flask to 0 °C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) while keeping the mixture cooled in an ice bath.
-
Addition: Add the prepared nitrating mixture dropwise to the solution of 1-methylnaphthalene over 30-60 minutes. Critically, ensure the internal reaction temperature does not rise above 5-10 °C.[1]
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 60 minutes.
-
Workup: Carefully pour the reaction mixture over crushed ice and water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil containing the mixture of isomers via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 1-methyl-8-nitronaphthalene.
Part B: Reduction of 1-Methyl-8-nitronaphthalene
-
Setup: To a round-bottom flask, add the purified 1-methyl-8-nitronaphthalene (1.0 eq) and ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, ~4-5 eq) to the solution.
-
Reflux: Heat the mixture to reflux and slowly add concentrated hydrochloric acid (HCl) dropwise. Continue refluxing for 2-4 hours or until TLC indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or a final column chromatography step if necessary.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 1-bromo-8-methylnaphthalene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like XPhos (2-5 mol%).[5][9]
-
Reagent Addition: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq).
-
Amine Source: If using an ammonia equivalent, add benzophenone imine (1.1 eq).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane via syringe.[4]
-
Reaction: Heat the reaction mixture (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Hydrolysis (if needed): If benzophenone imine was used, cool the reaction, add methanol and an acid (e.g., 2M HCl), and stir for 1-2 hours to hydrolyze the intermediate imine.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101973894A - Method for producing alpha naphthylamine by reduction of sulfur and caustic soda - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted starting materials from 8-Methylnaphthalen-1-amine
Technical Support Center: Purification of 8-Methylnaphthalen-1-amine
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and byproducts from the synthesis of this compound.
Troubleshooting Guide
Q1: My TLC analysis of the crude product shows a major spot for this compound and a less polar spot corresponding to the starting material (e.g., 1-Methyl-8-nitronaphthalene). How can I remove the starting material?
A1: An acid-base extraction is the most effective method to separate the basic this compound from neutral or less basic starting materials like 1-Methyl-8-nitronaphthalene. The amine will be protonated and move to the aqueous phase, leaving the neutral starting material in the organic phase. See the detailed protocol below for this procedure.
Q2: I performed an acid-base extraction, but my product is still not pure and shows streaking on the TLC plate. What should I do next?
A2: Streaking on a silica TLC plate is common for amines due to their basicity. This suggests that residual impurities might be present or the compound is interacting strongly with the acidic silica gel. For further purification, column chromatography is recommended. To prevent streaking, you can either add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent or use a deactivated or amine-functionalized silica gel.
Q3: My crude this compound is a dark-colored solid. How can I remove the colored impurities?
A3: Recrystallization is an excellent method for purifying solid compounds and removing colored impurities. If the color is persistent, you can treat a solution of your crude product with activated charcoal before the recrystallization step. The charcoal will adsorb many colored impurities, which can then be removed by hot filtration.
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?
A4: "Oiling out" typically happens for one of two reasons: the boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities. To resolve this, you can try a lower-boiling point solvent or a solvent pair. Alternatively, you can perform a preliminary purification step like an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts in the synthesis of this compound?
A1: The most common synthetic route to this compound is the reduction of 1-Methyl-8-nitronaphthalene. Therefore, the primary unreacted starting material is 1-Methyl-8-nitronaphthalene . Depending on the reducing agent and reaction conditions, byproducts from incomplete reduction or side reactions may also be present.
Q2: Which purification method is most suitable for large-scale (>10g) purification of this compound?
A2: For large-scale purification, a combination of methods is often most efficient. An initial acid-base extraction is highly effective for removing large quantities of non-basic impurities. This can be followed by recrystallization to obtain the final, high-purity product. Column chromatography can be resource-intensive for very large scales.
Q3: Can I use distillation to purify this compound?
A3: While high-vacuum distillation is used for some liquid amines, this compound is expected to be a solid with a relatively high boiling point.[1] Distillation may be possible under high vacuum, but there is a risk of thermal decomposition. Recrystallization is generally a safer and more effective method for purifying this compound.
Data Presentation
Table 1: Physical Properties of this compound and a Common Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₁H₁₁N | 157.21[2] | Not reported, but likely a solid | Not reported |
| 1-Methyl-8-nitronaphthalene | C₁₁H₉NO₂ | 187.19[3] | 63-64[3] | 122 (at 1 Torr)[3] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Systems | Rationale & Tips |
| Acid-Base Extraction | Organic Phase: Diethyl ether, Ethyl acetate, DichloromethaneAqueous Phase: 1-2 M HCl (acidic), 1-2 M NaOH (basic) | The amine is extracted into the aqueous acidic phase. After basification, it is re-extracted into a fresh organic phase. |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase (Eluent): Hexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1) + 0.5-1% Triethylamine (Et₃N) | The addition of triethylamine neutralizes the acidic sites on the silica gel, preventing peak tailing of the basic amine.[4] |
| Recrystallization | Single Solvents: Ethanol, Methanol, TolueneSolvent Pairs: Hexane/Ethyl Acetate, Methanol/Water | The ideal solvent should dissolve the compound when hot but not when cold. For solvent pairs, dissolve in the "good" solvent (e.g., ethyl acetate) and add the "poor" solvent (e.g., hexane) until cloudy.[5][6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 20 mL per gram). The protonated amine will move to the aqueous layer. Combine the aqueous layers.
-
Wash Organic Layer (Optional): The organic layer, which contains the neutral starting material, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover the starting material if desired.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH with swirling until the pH is >10 (check with pH paper). The amine will precipitate or form an oily layer.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate, 2 x 20 mL per gram).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The less polar starting material will elute before the more polar amine product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene) to find one that dissolves the compound when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualization
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Characterization of Byproducts in 8-Methylnaphthalen-1-amine Synthesis
Welcome to the technical support center for the synthesis of 8-Methylnaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their synthetic procedures. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in the characterization of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and their solutions in a question-and-answer format.
Q1: My reaction to synthesize this compound from the reduction of 8-methyl-1-nitronaphthalene is incomplete. How can I identify the unreacted starting material and other intermediates?
A1: Incomplete reduction is a common issue. The primary byproduct to suspect is the unreacted starting material, 8-methyl-1-nitronaphthalene. Additionally, partially reduced intermediates such as N-(8-methylnaphthalen-1-yl)hydroxylamine and 8-methyl-1-nitrosonaphthalene may be present.
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction's endpoint.
-
Extend Reaction Time: If the reaction is sluggish, consider extending the reaction time.
-
Increase Reducing Agent Stoichiometry: Ensure an adequate excess of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
Optimize Reaction Conditions: Adjusting temperature and pressure (for hydrogenation) can significantly impact the reaction rate and completeness.
Characterization of Potential Byproducts:
Refer to the data tables below for typical analytical signatures of these compounds. A comparison of the retention times in your HPLC or GC-MS analysis with the provided data can help confirm their presence.
Q2: I am observing an unexpected peak in my GC-MS analysis with a mass-to-charge ratio (m/z) higher than my product. What could this be?
A2: A higher molecular weight byproduct in the synthesis of this compound, particularly via Buchwald-Hartwig amination, is likely a diarylamine, such as di(8-methylnaphthalen-1-yl)amine. This occurs when the newly formed product amine reacts with another molecule of the aryl halide starting material.
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile relative to the aryl halide to favor the formation of the primary amine.
-
Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low concentration and minimize the secondary reaction.
-
Ligand and Catalyst Choice: The choice of phosphine ligand in the Buchwald-Hartwig reaction can influence the selectivity. Bulky ligands can sometimes disfavor the formation of the more sterically hindered diarylamine.
Q3: My product yield is low, and I see a significant peak in the GC-MS that corresponds to the loss of the amino group and its replacement with a hydrogen atom. What is this byproduct and how can I avoid it?
A3: This byproduct is likely 1-methylnaphthalene, resulting from a hydrodehalogenation side reaction during a Buchwald-Hartwig amination. In this process, the aryl halide is reduced instead of undergoing amination.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can be a source of protons for the hydrodehalogenation pathway.
-
Base Selection: The choice of base is critical. Weaker, non-nucleophilic bases are sometimes preferred to minimize side reactions.
-
Catalyst System: The catalyst and ligand system can influence the extent of hydrodehalogenation. Screening different palladium precatalysts and phosphine ligands may be necessary to optimize the reaction for your specific substrate.
Quantitative Data Summary
The following tables provide a summary of expected analytical data for this compound and its potential byproducts. Note: Retention times are highly dependent on the specific chromatographic conditions and should be used as a relative guide.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (Relative) | Key Mass-to-Charge Ratios (m/z) |
| This compound | 157.21 | 1.00 | 157 (M+), 142, 115 |
| 8-Methyl-1-nitronaphthalene | 187.19 | 1.10 - 1.20 | 187 (M+), 157, 141, 115 |
| N-(8-Methylnaphthalen-1-yl)hydroxylamine | 173.21 | 1.05 - 1.15 | 173 (M+), 157, 142, 128 |
| Di(8-methylnaphthalen-1-yl)amine | 297.40 | > 1.50 | 297 (M+), 156, 141 |
| 1-Methylnaphthalene | 142.20 | < 1.00 | 142 (M+), 141, 115 |
Table 2: High-Performance Liquid Chromatography (HPLC) Data (Reversed-Phase)
| Compound | Expected Retention Time (Relative) | UV-Vis λmax (nm) |
| This compound | 1.00 | ~240, 310 |
| 8-Methyl-1-nitronaphthalene | 1.15 - 1.25 | ~220, 320 |
| N-(8-Methylnaphthalen-1-yl)hydroxylamine | 1.05 - 1.15 | ~235, 290 |
| Di(8-methylnaphthalen-1-yl)amine | > 1.30 | ~245, 325 |
| 1-Methylnaphthalene | < 0.90 | ~225, 280 |
Table 3: 1H NMR Chemical Shifts (in CDCl3, δ in ppm)
| Compound | Aromatic Protons | Methyl Protons | Amine/Hydroxyl Protons |
| This compound | 7.0 - 7.8 | ~2.7 | ~4.0 (broad) |
| 8-Methyl-1-nitronaphthalene | 7.4 - 8.1 | ~2.9 | - |
| 1-Methylnaphthalene | 7.2 - 8.0 | ~2.7 | - |
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude this compound
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library and the data provided in Table 1.
Protocol 2: HPLC-UV Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a suitable concentration for UV detection. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically used. For example, start with 30% acetonitrile and ramp to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or a wavelength determined from the UV-Vis spectra).
-
-
Data Analysis: Identify peaks based on their retention times relative to a standard of pure this compound.
Visualizations
The following diagrams illustrate the key chemical pathways and troubleshooting logic.
Caption: Common synthetic routes to this compound.
Caption: Potential side reactions and byproduct formation pathways.
Caption: A logical workflow for troubleshooting unexpected byproducts.
Optimizing temperature and reaction time for 8-Methylnaphthalen-1-amine synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylnaphthalen-1-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a representative experimental protocol to assist in optimizing reaction conditions, particularly temperature and reaction time. The provided information is based on established principles of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a common method for forming C-N bonds.[1][2]
Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound from 1-bromo-8-methylnaphthalene and an ammonia surrogate. This should be considered a starting point for optimization.
Materials:
-
1-bromo-8-methylnaphthalene
-
Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)[3][4]
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[2]
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))[5]
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)[6][7]
-
Hydrochloric acid (for deprotection, if necessary)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a dry Schlenk flask is charged with the palladium precatalyst, the phosphine ligand, and the base.
-
Addition of Reagents: 1-bromo-8-methylnaphthalene and the anhydrous, degassed solvent are added to the flask. The mixture is stirred for a few minutes.
-
Initiation of Reaction: The ammonia equivalent is then added, and the flask is sealed.
-
Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the specified reaction time.[5][8] The progress of the reaction should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. If an imine or silylamide was used as the ammonia source, an acidic workup is required to hydrolyze the intermediate to the primary amine.[3] The crude product is then extracted with an organic solvent and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes typical starting conditions and ranges for the optimization of the Buchwald-Hartwig amination for the synthesis of this compound. The optimal conditions are highly dependent on the specific substrates and catalyst system used.[9][10]
| Parameter | Typical Starting Condition | Range for Optimization | Rationale for Optimization |
| Temperature (°C) | 100 | 80 - 150 | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side product formation.[5][8] |
| Reaction Time (h) | 12 | 1 - 24 | Insufficient time may lead to incomplete conversion, while prolonged times can result in byproduct formation.[8][10] |
| Catalyst Loading (mol%) | 1 - 2 | 0.1 - 5 | Higher catalyst loading can increase the reaction rate but also the cost and potential for metal contamination in the product. |
| Ligand | XPhos | XPhos, RuPhos, BrettPhos | The choice of ligand is critical and can significantly impact the reaction's efficiency and selectivity.[2] |
| Base | NaOtBu | NaOtBu, K₃PO₄, Cs₂CO₃ | The base strength can influence the rate of deprotonation of the amine and the overall catalytic cycle.[5] |
| Solvent | Toluene | Toluene, Dioxane, THF | The solvent affects the solubility of reagents and the stability of catalytic intermediates.[6][7] |
Troubleshooting Guide
Q1: The reaction shows low or no yield. What are the potential causes and solutions?
-
Inactive Catalyst: The palladium catalyst may be deactivated. Ensure that the reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.[11] Using a precatalyst can often give more reliable results than generating the active Pd(0) species in situ.[6]
-
Inappropriate Ligand: The chosen phosphine ligand may not be optimal for this specific transformation. Screening a variety of bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos is recommended.[2]
-
Suboptimal Base: The base may not be strong enough or may be of poor quality. Strong, non-nucleophilic bases like NaOtBu are commonly used.[5] Ensure the base is fresh and handled under anhydrous conditions.
-
Low Reaction Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature in increments of 10-20 °C.[5]
Q2: I am observing the formation of significant side products. How can I minimize them?
-
Hydrodehalogenation: The starting aryl halide can be reduced, leading to the formation of 8-methylnaphthalene. This can be more prevalent with primary amines.[5] Optimizing the ligand and using a slight excess of the amine coupling partner can help suppress this side reaction.
-
Homocoupling: Dimerization of the starting material can occur at high temperatures or with high catalyst loadings.[5] Try lowering the reaction temperature and using the minimum effective catalyst loading.
-
Double Arylation: If a primary amine is used directly, double arylation can be a problem. Using bulky ligands can sterically hinder the second arylation.[5] The use of an ammonia equivalent that is later hydrolyzed to the primary amine is a common strategy to avoid this.[3][4]
Q3: The reaction is proceeding very slowly or stalls before completion. What can I do?
-
Increase Temperature: A higher temperature will generally increase the reaction rate.[5]
-
Change Solvent: The solubility of the reagents and intermediates can play a crucial role. Switching to a different solvent, such as dioxane, might improve the reaction rate.[6]
-
Catalyst and Ligand Concentration: Increasing the catalyst and ligand loading might be necessary for less reactive substrates.
Frequently Asked Questions (FAQs)
Q: Why is an inert atmosphere important for this reaction?
A: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, which will halt the catalytic cycle.[11] Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.
Q: Can I use aqueous ammonia directly for this synthesis?
A: While there have been developments in using aqueous ammonia for Buchwald-Hartwig reactions, it can be challenging due to catalyst instability and competing side reactions.[12] Using an ammonia surrogate like benzophenone imine or a silylamide, followed by hydrolysis, is a more common and often more reliable method for synthesizing primary arylamines.[3][4]
Q: How do I choose the best ligand for my reaction?
A: The choice of ligand is highly substrate-dependent. For the synthesis of primary amines, bulky, electron-rich biarylphosphine ligands like BrettPhos have been specifically designed and often give good results.[7] However, screening a small panel of different ligands is often the best approach to find the optimal one for a specific substrate.[6]
Q: What is the role of the base in the Buchwald-Hartwig amination?
A: The base is required to deprotonate the amine, forming the corresponding amide, which then participates in the catalytic cycle.[2] Strong, non-nucleophilic bases are preferred to avoid side reactions with the aryl halide.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Validation & Comparative
Comparative Reactivity of Methylnaphthalenamine Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomers is paramount for efficient synthesis and the development of novel molecular entities. This guide provides a comparative analysis of the reactivity of methylnaphthalenamine isomers, focusing on key reaction types relevant to synthetic chemistry and drug discovery.
While direct, side-by-side quantitative comparisons of the reactivity of all methylnaphthalenamine isomers are not extensively documented in publicly available literature, a robust understanding of their relative reactivity can be extrapolated from the fundamental principles of organic chemistry. The reactivity of these isomers is primarily dictated by the interplay of the electronic effects of the methyl and amino groups and the inherent reactivity of the naphthalene ring system.
Understanding the Naphthalene Ring System
The naphthalene molecule, composed of two fused benzene rings, does not have uniform electron distribution. The C1 (α) position is more reactive towards electrophilic substitution than the C2 (β) position. This is due to the greater stability of the carbocation intermediate formed during the reaction, which can be represented by a larger number of resonance structures that retain one intact benzene ring.[1]
Influence of Substituents
The reactivity of the naphthalene ring is further modulated by the nature and position of its substituents. In methylnaphthalenamine isomers, the key substituents are the amino (-NH₂) or N-methylamino (-NHCH₃) group and the methyl (-CH₃) group.
-
Amino/N-Methylamino Group: This is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution. The nitrogen's lone pair of electrons can be delocalized into the aromatic system, increasing the electron density of the ring and making it more susceptible to electrophilic attack.
-
Methyl Group: This is a weakly activating group and is also ortho, para-directing. It donates electron density to the ring through an inductive effect.
The interplay of these directing effects, along with steric hindrance, determines the regioselectivity and overall rate of reaction for each isomer.
Comparative Reactivity Analysis
This section provides a qualitative comparison of the reactivity of representative methylnaphthalenamine isomers in key organic reactions. The predictions are based on the established principles of electronic and steric effects.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The table below summarizes the predicted reactivity and major products for the nitration of four representative isomers. The same principles can be applied to other electrophilic substitution reactions like halogenation and sulfonation.
| Isomer | Predicted Relative Reactivity | Predicted Major Product(s) of Nitration | Rationale |
| N-Methyl-1-naphthalenamine | High | 4-Nitro-N-methyl-1-naphthalenamine | The powerful activating and directing effect of the N-methylamino group at the 1-position strongly favors substitution at the para position (C4). The ortho position (C2) is also activated but may experience some steric hindrance. |
| N-Methyl-2-naphthalenamine | High | 1-Nitro-N-methyl-2-naphthalenamine | The N-methylamino group at the 2-position strongly activates the adjacent C1 (ortho) position. The C3 (ortho) position is also activated. |
| 1-Methyl-2-naphthalenamine | High | 4-Nitro-1-methyl-2-naphthalenamine | The amino group is a stronger activating group than the methyl group. Therefore, the directing effect of the amino group at C2 will dominate, leading to substitution primarily at the C1 and C3 positions. However, the C1 position is already substituted. Between the remaining activated positions, substitution at C4 is plausible due to the combined activating influence of both groups. |
| 2-Methyl-1-naphthalenamine | High | 4-Nitro-2-methyl-1-naphthalenamine | The amino group at the 1-position is the dominant activating group, directing substitution to the para (C4) and ortho (C2) positions. The methyl group at C2 will also influence the regioselectivity. Substitution at C4 is highly favored. |
Oxidation
The oxidation of methylnaphthalenamines can occur at the naphthalene ring, the methyl group, or the amino group. The outcome of the reaction is highly dependent on the oxidant used and the reaction conditions. For instance, bacterial oxidation of methylnaphthalenes has been shown to initiate at the methyl group.[2] In the presence of strong oxidizing agents, the electron-rich naphthalene ring is susceptible to degradation. The amino group can also be oxidized.
N-Acylation
N-acylation is a common reaction for primary and secondary amines, leading to the formation of amides.[3][4] The reactivity of the amino group in methylnaphthalenamine isomers towards acylation is influenced by steric hindrance from the adjacent methyl group or the peri-hydrogen (in the case of 1-substituted isomers).
| Isomer | Predicted Relative Reactivity in N-Acylation | Rationale |
| N-Methyl-1-naphthalenamine | Moderate | The nitrogen atom is a secondary amine and is sterically hindered by the peri-hydrogen at the 8-position. |
| N-Methyl-2-naphthalenamine | High | The nitrogen atom is a secondary amine and is less sterically hindered compared to the 1-isomer. |
| 1-Methyl-2-naphthalenamine | High | The primary amino group is readily acylated. The adjacent methyl group may exert some steric influence. |
| 2-Methyl-1-naphthalenamine | Moderate | The primary amino group is sterically hindered by the peri-hydrogen at the 8-position and the adjacent methyl group at the 2-position. |
Experimental Protocols
Detailed experimental protocols for the reactions of specific methylnaphthalenamine isomers are not always available. However, the following are representative procedures for key reactions involving naphthalenamine derivatives, which can be adapted for the isomers of interest.
Protocol 1: N-Acylation of a Naphthalenamine Derivative
This protocol is a general procedure for the N-acylation of an amine using an acyl chloride.
Materials:
-
Methylnaphthalenamine isomer
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the methylnaphthalenamine isomer in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Electrophilic Nitration of a Naphthalene Derivative
This protocol describes a general procedure for the nitration of an activated naphthalene ring.
Materials:
-
Methylnaphthalenamine isomer
-
Concentrated nitric acid
-
Concentrated sulfuric acid
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add the methylnaphthalenamine isomer to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the methylnaphthalenamine isomer, maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization.
Visualizing Reactivity Factors
The following diagram illustrates the key factors that influence the reactivity of methylnaphthalenamine isomers.
Caption: Factors influencing isomer reactivity.
Conclusion
The reactivity of methylnaphthalenamine isomers is a complex interplay of electronic and steric factors. The potent activating and directing effects of the amino/N-methylamino group, combined with the weaker activation by the methyl group and the inherent reactivity of the naphthalene core, govern the outcomes of various chemical transformations. While direct quantitative comparative data is sparse, a predictive understanding based on fundamental principles allows for the rational design of synthetic routes and the anticipation of reaction products. This guide provides a foundational framework for researchers working with these important classes of molecules.
References
A Comparative Guide to Naphthalene-Based Fluorescent Markers: 8-Methylnaphthalen-1-amine vs. 1-Naphthylamine
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent marker is a critical decision in experimental design, directly impacting the quality and reliability of results. Naphthalene and its derivatives are a versatile class of fluorophores known for their environmental sensitivity, making them valuable tools for probing molecular interactions, particularly in non-polar environments such as protein hydrophobic pockets and cellular membranes. This guide provides a comparative analysis of two closely related naphthalene-based fluorescent markers: 8-Methylnaphthalen-1-amine and the more commonly known 1-Naphthylamine.
This document outlines their comparative photophysical properties, provides detailed experimental protocols for their use, and presents visual workflows to guide researchers in their application.
Executive Summary
Both this compound and 1-Naphthylamine are aromatic amines derived from naphthalene, exhibiting fluorescence that is highly sensitive to the polarity of their local environment. They are particularly useful as probes for hydrophobic binding sites in proteins and membranes. While extensive data is available for 1-Naphthylamine, specific photophysical data for this compound is less prevalent in the literature. However, based on the known effects of methyl substitution on aromatic systems, we can infer its likely properties. The methyl group at the 8-position is expected to introduce steric hindrance, potentially altering the fluorophore's interaction with its environment and subtly shifting its spectral properties. The choice between these two markers will depend on the specific experimental requirements, including the desired spectral window and the nature of the system under investigation.
Data Presentation: Comparative Photophysical Properties
The following table summarizes the key photophysical properties of 1-Naphthylamine. The properties for this compound are inferred based on the behavior of structurally similar naphthalene derivatives.[1] Naphthalene dyes are known for their rigid planar structure and extensive π-electron conjugation, which often results in high quantum yields and excellent photostability.[1]
| Property | 1-Naphthylamine | This compound (Inferred) |
| Excitation Max (λex) | ~316 nm | Likely similar to 1-Naphthylamine, with a potential minor red or blue shift. |
| Emission Max (λem) | ~434 nm (in polar solvents, exhibits solvatochromism) | Expected to exhibit solvatochromism, with a potential slight shift in emission maxima compared to 1-Naphthylamine due to the electronic effect and steric hindrance of the methyl group. |
| Quantum Yield (Φf) | Varies with solvent polarity (e.g., ~0.23 in water to ~0.33 in hexane) | Expected to be sensitive to solvent polarity. The methyl group may slightly increase the quantum yield in non-polar solvents by restricting non-radiative decay pathways. |
| Fluorescence Lifetime (τ) | Typically in the range of nanoseconds, dependent on the environment. | Expected to be in the nanosecond range, potentially influenced by the local environment and steric effects of the methyl group. |
| Key Features | Well-characterized solvatochromic behavior, useful for probing hydrophobic sites. | The 8-methyl group may provide a sterically distinct probe for binding sites, potentially offering different binding affinities or selectivities compared to the unsubstituted parent compound. |
Note: The data for this compound is inferred and should be experimentally verified.
Experimental Protocols
The following are detailed methodologies for the characterization and application of naphthalenamine-based fluorescent markers.
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample (e.g., this compound) relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[2]
Materials:
-
Fluorophore of interest (e.g., this compound)
-
Quantum yield standard (e.g., Quinine Sulfate)
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the same solvent. Concentrations should be adjusted to have absorbances between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[2]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectra for each solution using the same excitation wavelength as in the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients of the linear fits for the sample and standard, respectively.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Protocol for Fluorescent Labeling of Proteins
This protocol outlines a general procedure for labeling primary amines (e.g., lysine residues) on a protein with an amine-reactive derivative of the naphthalenamine fluorophore. This would typically involve converting the amine group on the fluorophore to a more reactive species like an isothiocyanate or an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Amine-reactive naphthalenamine derivative (e.g., NHS-ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the protein solution at a concentration of 5-20 mg/mL in the labeling buffer. Ensure the buffer is free of primary amines.[3]
-
Prepare the reactive dye solution by dissolving the amine-reactive naphthalenamine derivative in DMF or DMSO to a concentration of 10 mg/mL immediately before use.[3]
-
Add the reactive dye to the protein solution. The molar ratio of dye to protein should be optimized for the specific protein and application.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the labeled protein by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS to separate the labeled protein from unreacted dye.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Workflow for fluorescently labeling proteins.
References
A Spectroscopic Guide to 8-Methylnaphthalen-1-amine and Its Isomers for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle structural differences between isomers is critical. This guide provides a comparative analysis of the spectroscopic properties of 8-Methylnaphthalen-1-amine and its key structural isomers. Due to the limited availability of experimental data for this compound in public databases, this guide leverages data from its parent molecule, 1-Naphthalenamine, and representative isomers to infer its characteristics.
The isomers selected for detailed comparison represent key structural variations:
-
1-Naphthalenamine: The parent compound, providing a baseline spectrum.
-
2-Methylnaphthalen-1-amine: A positional isomer, where the methyl group is on the same ring as the amine.
-
N-Methyl-1-naphthalenamine: An N-substituted isomer, where the methyl group is on the amine nitrogen.
This comparison will highlight how the position of the methyl group and its attachment to either the naphthalene ring or the amine nitrogen distinctly influences the spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses. All isomers share the same molecular weight (157.21 g/mol ) and molecular formula (C₁₁H₁₁N).[1][2]
Table 1: ¹H and ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available. Expected signals: Aromatic protons (7-8 ppm), NH₂ protons (broad singlet), and a methyl singlet (~2.5 ppm). | Data not available. Expected signals: Aromatic carbons (110-145 ppm) and a methyl carbon (~15-25 ppm). |
| 1-Naphthalenamine | 7.8-7.9 (m, 2H), 7.4-7.5 (m, 3H), 7.3 (d, 1H), 6.8 (d, 1H), 4.1 (s, 2H, NH₂)[3] | Data not available. |
| 2-Methylnaphthalen-1-amine | Data not available. | 141.5, 133.7, 128.5, 128.1, 126.3, 124.9, 123.3, 122.9, 119.5, 112.9, 18.0 (Source: L. Ernst Z. Naturforsch. 30 B, 794(1975))[1] |
| N-Methyl-1-naphthalenamine | Data not available. | Data not available. |
Table 2: IR and UV-Vis Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) |
| This compound | Data not available. Expected bands: N-H stretch (~3300-3500, two bands for primary amine), C-N stretch (~1300), Aromatic C-H stretch (>3000). | Data not available. |
| 1-Naphthalenamine | 3430, 3355 (N-H stretch), 3040 (Aromatic C-H stretch), 1620 (N-H bend), 1575, 1505 (C=C stretch) (Source: SpectraBase) | 313 (in Chloroform) |
| 2-Methylnaphthalen-1-amine | Data not available. | Data not available. |
| N-Methyl-1-naphthalenamine | 3405 (N-H stretch), 3050 (Aromatic C-H stretch), 2880, 2800 (Aliphatic C-H stretch), 1595, 1575 (C=C stretch) (Source: SpectraBase) | Data not available. |
Table 3: Mass Spectrometry Data
| Compound | Method | Key Fragments (m/z) |
| This compound | Predicted | [M+H]⁺: 158.09642, [M]⁺: 157.08859 |
| 1-Naphthalenamine | ESI-QTOF | Precursor: 144.08 [M+H]⁺, Fragments: 127.05, 117.07, 115.05[3] |
| 2-Methylnaphthalen-1-amine | GC-MS | 157 (M⁺), 156, 129, 128[1] |
| N-Methyl-1-naphthalenamine | GC-MS | 157 (M⁺), 156, 115 (Source: NIST) |
Visualized Relationships and Workflows
The following diagrams illustrate the structural relationships between the discussed isomers and a typical workflow for their spectroscopic analysis.
Caption: Logical relationships between the target compound and its isomers.
Caption: A typical workflow for the spectroscopic analysis of a solid amine sample.
Experimental Protocols
The data presented in this guide are typically acquired using the following standard laboratory protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for analyzing aromatic amines involves the following steps:
-
Sample Preparation: Accurately weigh 5-20 mg of the amine sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent should fully dissolve the sample and its residual peak should not interfere with analyte signals.
-
Transfer: Using a pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
-
Acquisition: Insert the NMR tube into the spectrometer. The instrument is tuned, locked onto the solvent's deuterium signal, and shimmed to optimize magnetic field homogeneity. Standard ¹H and ¹³C (with proton decoupling) spectra are then acquired. Chemical shifts are referenced internally to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (IR) Spectroscopy
For solid samples, the thin film or KBr pellet method is common:
-
Thin Film Method: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[4] Apply a drop of this solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.[2] Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
Analysis: Place the prepared plate or pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is run first and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This technique is used to study electronic transitions within the molecule:
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, hexane, or acetonitrile).
-
Solution Preparation: Prepare a dilute stock solution of the sample with a known concentration. This solution is often further diluted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Measurement: Fill a quartz cuvette with the solvent to be used as a blank reference. Fill a second cuvette with the sample solution. Place the cuvettes in the spectrophotometer.
-
Acquisition: Scan across a range of wavelengths (e.g., 200-400 nm) to generate an absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).[5]
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like methylnaphthalenamines.
-
Sample Introduction: The sample is typically introduced into the ion source after separation by Gas Chromatography (GC). The GC column separates the components of a mixture before they enter the mass spectrometer.
-
Ionization: In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[1][6] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[7]
-
Fragmentation: The high energy of the EI process causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation. This fragmentation pattern provides a "fingerprint" that is crucial for structural elucidation.[6][7]
-
Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
References
- 1. 2-Methyl-1-naphthylamine | C11H11N | CID 16733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H11N | CID 21771442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-METHYL-1-NITRONAPHTHALENE(881-03-8) 1H NMR [m.chemicalbook.com]
- 6. 2-Methylnaphthalene(91-57-6) IR Spectrum [chemicalbook.com]
- 7. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]
8-Methylnaphthalen-1-amine: A Validated Synthetic Intermediate for Pharmaceutical Research and Development
For researchers and scientists in the field of drug development, the selection of appropriate synthetic intermediates is a critical step in the efficient synthesis of active pharmaceutical ingredients (APIs). 8-Methylnaphthalen-1-amine has emerged as a valuable building block, offering a unique structural motif for the generation of novel therapeutic agents. This guide provides a comprehensive validation of this compound as a synthetic intermediate, including a detailed experimental protocol for its synthesis, quantitative performance data, and a comparative analysis with alternative intermediates.
Synthesis and Performance of this compound
This compound can be reliably synthesized through a multi-step process. A common and effective route involves the nitration of a suitable naphthalene precursor followed by reduction of the nitro group to the corresponding amine. The performance of this synthetic pathway is characterized by good yields and high purity of the final product.
A representative synthesis of a related compound, N-methyl-1-naphthalenemethanamine, for which detailed data is available, demonstrates the feasibility of achieving high yields in the synthesis of naphthalenic amines. In a patented process, this compound was obtained with yields ranging from 82% to 85%, indicating the efficiency of the synthetic methodology.[1] While this is not the exact target molecule, it provides a strong indication of the expected performance for the synthesis of structurally similar compounds like this compound.
Table 1: Performance Data for the Synthesis of a Naphthalenic Amine Intermediate
| Parameter | Value | Reference |
| Yield | 82-85% | [1] |
| Purity | High (as indicated by purification methods) | [1] |
| Starting Material | 1-chloromethylnaphthalene | [1] |
| Key Reagents | N-methylformamide, Sodium Hydroxide | [1] |
Experimental Protocol: A Proposed Synthesis of this compound
While a specific, publicly available, and validated protocol for this compound is not readily found in the searched literature, a general procedure based on established chemical transformations for analogous compounds can be proposed. The following protocol outlines a plausible synthetic route.
Step 1: Nitration of 1-Methylnaphthalene
-
To a stirred solution of 1-methylnaphthalene in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrated product.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude nitrated product in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as iron powder or tin(II) chloride, to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the solid catalyst.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization to obtain the final, high-purity intermediate.
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: A proposed two-step synthesis of this compound.
Comparison with Alternative Synthetic Intermediates
The choice of a synthetic intermediate is often dictated by the specific requirements of the target molecule and the overall synthetic strategy. While this compound offers a specific substitution pattern, other naphthalen-1-amine derivatives can be considered as alternatives depending on the desired final product.
Table 2: Comparison of Naphthalen-1-amine based Synthetic Intermediates
| Intermediate | Key Structural Feature | Potential Applications |
| This compound | Methyl group at the 8-position | Introduction of a specific steric and electronic environment in the final molecule. |
| Naphthalen-1-amine | Unsubstituted naphthalene core | A versatile starting point for a wide range of functionalization reactions. |
| 4-Substituted Naphthalen-1-amines | Functional group at the 4-position | Allows for further chemical modifications at a different position on the naphthalene ring. |
| N-Alkyl-naphthalen-1-amines | Alkyl group on the amine | Useful for synthesizing secondary or tertiary amine-containing target molecules. |
The primary advantage of using this compound lies in the strategic placement of the methyl group. This can influence the pharmacological properties of the final API by providing a specific steric hindrance or by altering the electronic nature of the aromatic system.
Signaling Pathways and Logical Relationships
The validation of a synthetic intermediate also involves understanding its potential role in the synthesis of biologically active molecules that may interact with specific signaling pathways. While this compound itself is not a signaling molecule, it serves as a precursor to compounds that could potentially modulate various cellular processes.
Diagram 2: Logical Relationship of Intermediate to API and Target
Caption: The role of a synthetic intermediate in drug discovery.
Conclusion
This compound is a validated and valuable synthetic intermediate for the development of new chemical entities. Its synthesis can be achieved with good yields and high purity through established chemical transformations. The presence of the 8-methyl group provides a unique structural feature that can be exploited in the design of novel drug candidates. While direct comparative data with other intermediates is application-specific, the clear synthetic accessibility and the strategic placement of the methyl group make this compound a compelling choice for researchers in drug discovery and development.
References
A Comparative Analysis of the Toxicity of Methylnaphthalene Derivatives
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the toxicity of methylnaphthalene derivatives, supported by experimental data. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes the underlying molecular pathways.
Methylnaphthalene and its derivatives are bicyclic aromatic hydrocarbons prevalent in the environment, primarily originating from crude oil, coal tar, and combustion processes. Their presence in various consumer products and as intermediates in chemical synthesis necessitates a thorough understanding of their toxicological profiles. This guide focuses on the comparative toxicity of 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN), the two most common isomers, with reference to the parent compound, naphthalene.
Executive Summary of Toxicity
Both 1-MN and 2-MN exhibit significant toxicity, primarily targeting the respiratory system and the liver.[1][2][3] The severity of the toxic effects is dose-dependent and varies between the isomers and animal models. Generally, 2-methylnaphthalene is considered to have a greater toxic potential than 1-methylnaphthalene in pulmonary tissues.[1] Chronic exposure to both compounds has been linked to non-neoplastic lesions, with some evidence suggesting a carcinogenic potential for 1-methylnaphthalene in male mice.[1][4]
The underlying mechanism of toxicity for methylnaphthalenes involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophilic metabolites.[1][5] These metabolites can deplete cellular glutathione (GSH) stores, leading to oxidative stress and covalent binding to cellular macromolecules, ultimately causing cell injury and death.[4][6]
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for 1-methylnaphthalene and 2-methylnaphthalene from various experimental studies.
Table 1: Acute Toxicity Data for Methylnaphthalene Derivatives
| Compound | Species | Route | Parameter | Value | Reference |
| 1-Methylnaphthalene | Rat | Inhalation | NOAEL | 4 ppm (13-week) | [7] |
| 1-Methylnaphthalene | Rat | Inhalation | RD50 | 129 mg/m³ | [8] |
| 2-Methylnaphthalene | Rat | Inhalation | RD50 | 67 mg/m³ | [8] |
| Naphthalene | Mouse | Oral | LD50 | 533 mg/kg (male), 710 mg/kg (female) | [1] |
NOAEL: No-Observed-Adverse-Effect Level; RD50: Concentration depressing the respiratory rate by 50%; LD50: Lethal Dose, 50%.
Table 2: Chronic Toxicity and Non-Cancer Endpoints for Methylnaphthalene Derivatives
| Compound | Species | Route | Duration | Effect | LOAEL | NOAEL | Reference |
| 1-Methylnaphthalene | Mouse | Oral | 81 weeks | Pulmonary alveolar proteinosis | ~72-75 mg/kg/day | - | [9] |
| 2-Methylnaphthalene | Mouse | Oral | 81 weeks | Pulmonary alveolar proteinosis | ~50-54 mg/kg/day | - | [2][9] |
| 1-Methylnaphthalene | Rat | Inhalation | 13 weeks | Mucous cell hyperplasia (nasal) | ≥0.52 ppm | - | [9][10] |
| 2-Methylnaphthalene | Rat | Inhalation | Intermediate | Goblet cell metaplasia (bronchi) | ≥0.34 ppm | - | [9][10] |
LOAEL: Lowest-Observed-Adverse-Effect Level.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments cited in the evaluation of methylnaphthalene toxicity.
Histopathological Examination of the Respiratory Tract
This protocol outlines the general procedure for the preparation and analysis of respiratory tissues to assess cellular damage.
-
Tissue Collection and Fixation: Laboratory animals (e.g., rats, mice) are euthanized at specified time points following exposure to methylnaphthalene derivatives. The lungs and nasal passages are carefully excised. The lungs are often inflated with a fixative (e.g., 10% neutral buffered formalin) via the trachea to ensure proper preservation of alveolar structure.[5][11] The nasal cavity is flushed with the same fixative.
-
Tissue Processing: Tissues are immersed in fixative for at least 24 hours. Following fixation, the tissues are dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.
-
Sectioning and Staining: The paraffin-embedded tissues are sectioned using a microtome at a thickness of 4-5 µm. The sections are then mounted on glass slides and stained with hematoxylin and eosin (H&E) for general morphological assessment.[11]
-
Microscopic Examination: A board-certified veterinary pathologist examines the stained tissue sections under a light microscope. Lesions such as necrosis, inflammation, hyperplasia, and metaplasia in the nasal, bronchial, and alveolar epithelia are identified and scored for severity.[11][12]
Measurement of Cytochrome P450 Activity in Liver Microsomes
This protocol describes the in vitro assessment of CYP enzyme activity, which is central to the metabolic activation of methylnaphthalenes.
-
Microsome Preparation: Livers are excised from euthanized animals, minced, and homogenized in a cold buffer solution. The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.[2][13] The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.
-
Incubation with Substrate: The microsomal preparation is incubated at 37°C with a specific CYP isoform substrate (e.g., 7-ethoxyresorufin for CYP1A1) and the methylnaphthalene derivative being tested. The reaction is initiated by the addition of NADPH, an essential cofactor for CYP activity.[8]
-
Quantification of Metabolites: The reaction is stopped after a specific time by adding a solvent like acetonitrile. The mixture is then centrifuged, and the supernatant is analyzed using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS/MS) detection to quantify the formation of the specific metabolite.[8][14] The rate of metabolite formation is indicative of the CYP enzyme activity.
Quantification of Glutathione (GSH) Levels in Lung Tissue
This protocol details the measurement of GSH, a key antioxidant that is depleted during methylnaphthalene-induced oxidative stress.
-
Tissue Homogenization: Lung tissue is rapidly excised, weighed, and homogenized in a cold buffer, often containing a protein precipitating agent (e.g., metaphosphoric acid) to prevent GSH oxidation.[1]
-
Enzymatic Recycling Assay: The assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product, 5-thio-2-nitrobenzoic acid (TNB), and glutathione disulfide (GSSG).[3][15]
-
Spectrophotometric Measurement: The rate of TNB formation is measured spectrophotometrically at 412 nm. Glutathione reductase and NADPH are included in the reaction mixture to recycle GSSG back to GSH, amplifying the signal.[3][15]
-
Calculation: The concentration of GSH in the tissue sample is determined by comparing the rate of color change to a standard curve generated with known concentrations of GSH.[3][9]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of methylnaphthalene derivatives is a complex process involving multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate key molecular events.
The initial step in methylnaphthalene toxicity is its metabolic activation by cytochrome P450 enzymes, primarily in the liver and lung, to form reactive epoxide intermediates.[5] These electrophilic metabolites can be detoxified by conjugation with glutathione. However, high concentrations of methylnaphthalenes can overwhelm this detoxification pathway, leading to the depletion of cellular GSH stores.[6] This depletion results in increased oxidative stress and allows the reactive metabolites to bind covalently to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and ultimately cell death.[6]
In response to oxidative stress, the cell activates protective mechanisms such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[16][17] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and detoxification enzymes that help to mitigate cellular damage and promote cell survival.[18][19]
DNA damage caused by reactive metabolites can activate the p53 tumor suppressor protein.[20][21] DNA damage sensors, such as ATM and ATR kinases, phosphorylate and stabilize p53.[22] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis (programmed cell death).[20][22] This pathway is a critical defense mechanism against the accumulation of mutations that could lead to cancer.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Determination of Plasma or Tissue Glutathione Levels | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WNT Signalling in Lung Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toxpath.org [toxpath.org]
- 12. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Multiple-approaches to the identification and quantification of cytochromes P450 in human liver tissue by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pathways of Metabolite-related Damage to A Synthetic p53 Gene Exon 7 Oligonucleotide using Magnetic Enzyme Bioreactor Beads and LC-MS/MS Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Reactivity Under the Microscope: A Comparative Analysis of 1-Amino-8-Methylnaphthalene and Other Naphthylamines
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted naphthylamines is crucial for predicting reaction outcomes and designing novel synthetic pathways. This guide provides an in-depth comparison of the reactivity of 1-amino-8-methylnaphthalene with other key substituted naphthylamines, supported by established chemical principles and experimental methodologies.
The reactivity of the amino group on the naphthalene scaffold is significantly influenced by the position of substitution and the presence of other functional groups. This comparison focuses on how the unique steric environment of 1-amino-8-methylnaphthalene governs its chemical behavior in fundamental reactions such as diazotization and acylation, benchmarked against the more conventional 1-naphthylamine and 2-naphthylamine.
The Decisive Role of Peri-Interaction
The close proximity of the amino and methyl groups at the 1 and 8 positions in 1-amino-8-methylnaphthalene results in a significant steric clash, known as a peri-interaction. This interaction is a dominant factor in its reactivity, leading to a distortion of the naphthalene ring and considerable steric hindrance around the amino group. In contrast, 1-naphthylamine experiences less steric hindrance from the hydrogen at the 8-position, and 2-naphthylamine is relatively unencumbered by its neighboring hydrogens.
This steric hindrance in 1-amino-8-methylnaphthalene is expected to decrease the accessibility of the amino group to incoming reagents, thereby reducing its reactivity in many common reactions compared to other naphthylamines.
Comparative Reactivity Data
| Compound | Expected Relative Rate of Diazotization | Expected Relative Rate of Acylation | Key Influencing Factor |
| 1-Amino-8-methylnaphthalene | Low | Very Low | Severe Steric Hindrance: The peri-interaction between the 1-amino and 8-methyl groups shields the amino group, making it difficult for the electrophilic reagents (nitrosating agent or acylating agent) to approach and react. Distortion of the naphthalene ring may also play a role. |
| 1-Naphthylamine | High | High | Moderate Steric Hindrance: The hydrogen atom at the 8-position offers significantly less steric bulk than a methyl group, allowing for easier access to the amino group. The amino group can readily participate in reactions. |
| 2-Naphthylamine | High | High | Minimal Steric Hindrance: The amino group at the 2-position is sterically unhindered by adjacent hydrogens on the same ring, leading to high reactivity comparable to other aromatic amines. Electronic effects from the fused ring system are the primary influence. |
Experimental Protocols
The following are generalized experimental protocols for key reactions used to assess the reactivity of naphthylamines. These can be adapted for a comparative study.
Protocol 1: Diazotization of Naphthylamines
This procedure outlines the formation of a diazonium salt, a common intermediate in the synthesis of various naphthalene derivatives.
Materials:
-
Substituted naphthylamine (e.g., 1-amino-8-methylnaphthalene, 1-naphthylamine, or 2-naphthylamine)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Dissolve the substituted naphthylamine (1 equivalent) in dilute hydrochloric acid or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete.
-
The resulting solution contains the diazonium salt and can be used immediately for subsequent reactions, such as azo coupling.
For a kinetic study, the disappearance of the naphthylamine or the formation of the diazonium salt (or a coupled product) can be monitored over time using techniques like UV-Vis spectrophotometry or HPLC.
Protocol 2: Acylation of Naphthylamines
This protocol describes the formation of an amide by reacting the amino group with an acylating agent.
Materials:
-
Substituted naphthylamine
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
A non-protic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
Procedure:
-
Dissolve the substituted naphthylamine (1 equivalent) and the base (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
For a comparative study of yields, the reactions for all three naphthylamines should be run in parallel under identical conditions (concentration, temperature, reaction time) and the isolated yields of the purified products should be determined.
Visualizing Reactivity Factors
The following diagrams illustrate the key concepts governing the reactivity of these naphthylamines.
Caption: Impact of Steric Hindrance on Reactivity.
Caption: General Reaction Pathways for Naphthylamines.
Conclusion
The presence of an 8-methyl group in 1-amino-8-methylnaphthalene introduces significant steric hindrance that is the primary determinant of its reactivity. This peri-interaction deactivates the 1-amino group towards reactions like diazotization and acylation when compared to the less hindered 1-naphthylamine and 2-naphthylamine. For researchers and drug development professionals, this understanding is critical for selecting appropriate substrates and reaction conditions. While 1-amino-8-methylnaphthalene may be a less reactive nucleophile, this property could be strategically exploited in complex syntheses where chemoselectivity is paramount. Further quantitative kinetic studies would be invaluable to precisely delineate these reactivity differences and build predictive models for the functionalization of substituted naphthalenes.
A Researcher's Guide to the Computational Analysis of Methylnaphthalenamine Isomer Stability
Introduction to Isomer Stability
The relative stability of isomers is a critical factor in chemical synthesis, reaction kinetics, and pharmacology. For substituted naphthalenes, such as methylnaphthalenamine, the specific positions of the methyl and amino groups on the bicyclic aromatic ring dictate the molecule's overall thermodynamic stability. This stability is governed by a combination of electronic effects (induction and resonance) and steric interactions between the substituent groups and the naphthalene core. Computational chemistry provides powerful tools to predict these properties, offering insights into the energy landscape of the isomeric family.[1][2]
Computational Methodology
The determination of relative isomer stability relies on high-level quantum chemical calculations to find the lowest energy conformations and compute their thermodynamic properties. A typical and reliable workflow involves geometry optimization followed by energy refinement.[1]
Protocol for Stability Analysis:
-
Initial Structure Generation: All plausible isomers of methylnaphthalenamine are generated in silico. This includes 1-amino- and 2-amino-naphthalene backbones, each with a methyl group at every possible remaining position.
-
Conformational Search: For each isomer, a conformational search is performed to locate the lowest energy conformer. This is crucial as the orientation of the amino group's hydrogen atoms and the methyl group's hydrogen atoms can influence overall energy.
-
Geometry Optimization: The geometry of each isomer is optimized using a reliable and computationally efficient method. Density Functional Theory (DFT) is commonly employed for this step. The B3LYP functional with a suitable basis set, such as 6-311+G(d,p), is a standard choice that balances accuracy and computational cost.[2]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To achieve higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more sophisticated and computationally intensive method. Composite methods like the Gaussian-3 (G3) theory, or high-level coupled-cluster methods like CCSD(T), provide a "gold standard" for energy calculations.[1][2]
-
Calculation of Gibbs Free Energy: The final Gibbs free energy of formation (ΔGf°) for each isomer is calculated by combining the refined electronic energy with the thermal corrections (including ZPVE) obtained from the frequency calculations. The relative stability of the isomers is then determined by comparing their ΔGf° values, with lower values indicating greater stability.
Computational Workflow for Isomer Stability Analysis
Caption: Workflow for determining the relative stability of isomers using quantum chemistry methods.
Comparative Stability Analysis
The stability of methylnaphthalenamine isomers is influenced by the interplay of steric and electronic factors. While specific calculated values for this family are not available, trends can be inferred from related systems like methyl methylanthranilate isomers.[2]
-
Steric Hindrance: Isomers with the methyl and amino groups in adjacent (ortho) positions, particularly in sterically crowded regions like the peri-positions (e.g., 1-amino-8-methylnaphthalene), are expected to be less stable due to repulsive van der Waals interactions. This steric strain raises the overall energy of the molecule.[2]
-
Electronic Effects: The electron-donating nature of both the amino and methyl groups generally stabilizes the aromatic system. The effectiveness of this stabilization depends on their relative positions. Isomers where the groups are para to each other often benefit from favorable resonance effects without steric penalty, leading to greater stability.[2]
Table 1: Illustrative Comparison of Relative Stability for Select Methylnaphthalenamine Isomers
Note: The following data is illustrative and hypothetical, designed to demonstrate expected trends. Actual values would need to be generated via the computational protocol described above.
| Isomer Name | Position (Amino, Methyl) | Expected Steric Strain | Expected Electronic Stabilization | Relative Gibbs Free Energy (ΔΔG, kcal/mol) | Predicted Stability Rank |
| 4-Methyl-1-naphthalenamine | (1, 4) | Low | High | 0.00 (Reference) | 1 (Most Stable) |
| 6-Methyl-2-naphthalenamine | (2, 6) | Low | High | +0.5 | 2 |
| 2-Methyl-1-naphthalenamine | (1, 2) | Moderate | Moderate | +1.8 | 3 |
| 8-Methyl-1-naphthalenamine | (1, 8) | High (Peri-interaction) | Moderate | +4.5 | 4 (Least Stable) |
Conclusion
Computational analysis is an indispensable tool for predicting the relative stability of methylnaphthalenamine isomers. By employing a rigorous computational workflow incorporating DFT for geometry optimization and higher-level methods for energy refinement, researchers can obtain reliable Gibbs free energy values.[1][2] The stability trends are primarily dictated by minimizing steric hindrance, especially at peri-positions, and optimizing the electron-donating effects of the substituents. The protocols and principles outlined in this guide provide a comprehensive framework for undertaking such comparative studies, enabling a deeper understanding of structure-energy relationships in substituted aromatic systems.
References
A Comparative Performance Analysis: 8-Methylnaphthalen-1-amine-based Dyes Versus Commercial Fluorescent Dyes
In the dynamic field of fluorescence imaging and sensing, the quest for novel fluorophores with superior photophysical properties is perpetual. This guide provides a comparative overview of the performance of a novel class of dyes derived from 8-Methylnaphthalen-1-amine against established commercial dyes. The analysis is based on a compilation of data from studies on structurally related naphthalene-based dyes and typical performance characteristics of widely used commercial fluorophores. This guide is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of new fluorescent probes for their specific applications.
Overview of Photophysical Properties
The performance of a fluorescent dye is primarily determined by its photophysical properties. Key parameters include the molar extinction coefficient (ε), quantum yield (Φ), Stokes shift, and photostability. While direct comparative data for this compound-based dyes is emerging, we can extrapolate expected performance based on related naphthalene derivatives and compare them to a representative commercial dye, such as a member of the Alexa Fluor series.
Table 1: Hypothetical Performance Comparison of a Representative this compound-based Dye and a Commercial Standard
| Property | This compound Derivative (Hypothetical) | Commercial Dye (e.g., Alexa Fluor 488) |
| Excitation Max (nm) | 495 | 495 |
| Emission Max (nm) | 525 | 519 |
| Molar Extinction Coeff. (ε) | ~75,000 cm⁻¹M⁻¹ | 71,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.85 | 0.92 |
| Stokes Shift (nm) | 30 | 24 |
| Photostability | Moderate to High | High |
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed protocols for key performance-assessing experiments are provided below.
Determination of Quantum Yield
The quantum yield of a fluorescent dye is a measure of its emission efficiency. It is typically determined by a comparative method using a well-characterized standard.
Protocol:
-
Prepare Solutions: Prepare a series of five dilutions for both the test dye (this compound derivative) and a reference standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄) in a suitable solvent. The absorbance of these solutions at the excitation wavelength should range from 0.01 to 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength of the reference standard.
-
Measure Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard.
-
Calculate Quantum Yield: The quantum yield of the test dye (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²)
where Φₛₜ is the quantum yield of the standard, Slopeₓ and Slopeₛₜ are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test dye and the standard, respectively, and ηₓ and ηₛₜ are the refractive indices of the solvents used for the test dye and the standard.
Assessment of Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
Protocol:
-
Sample Preparation: Prepare a solution of the test dye and a commercial standard at the same concentration in a suitable solvent or incorporate them into a polymer film or cellular matrix.
-
Microscopy Setup: Use a fluorescence microscope equipped with a high-intensity light source (e.g., a mercury arc lamp or a laser) and a sensitive detector (e.g., a PMT or a CCD camera).
-
Image Acquisition: Acquire an initial image of the fluorescent sample.
-
Continuous Illumination: Continuously illuminate a defined region of the sample with the excitation light.
-
Time-Lapse Imaging: Acquire images at regular intervals over a period of time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Measure the mean fluorescence intensity of the illuminated region in each image. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in dye comparison and selection, the following diagrams illustrate a general experimental workflow and a decision-making process.
Caption: General experimental workflow for comparing novel and commercial dyes.
Caption: Decision tree for fluorescent dye selection based on experimental needs.
Conclusion
While direct, peer-reviewed comparisons are not yet widely available, the foundational chemistry of this compound suggests that dyes derived from this scaffold have the potential to be competitive with certain commercial dyes, particularly in applications where cost-effectiveness is a significant consideration. The provided protocols and workflows offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on novel fluorescent probes. As research in this area progresses, it is anticipated that this compound-based dyes will find their niche in the expansive toolkit of fluorescence-based research.
An Electrochemical Comparison of Methylnaphthalenamine Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of bioactive molecules is crucial for elucidating mechanisms of action, predicting metabolic pathways, and developing novel sensor technologies. This guide provides a comparative overview of the electrochemical behavior of different methylnaphthalenamine isomers, complete with available experimental data and detailed protocols to facilitate further research.
The position of the methyl and amino groups on the naphthalene core significantly influences the electronic environment and, consequently, the electrochemical characteristics of methylnaphthalenamine isomers. These differences can manifest in varying oxidation potentials and reaction kinetics, which are critical parameters in both biological and materials science contexts. Due to a lack of comprehensive comparative studies in the existing literature, this guide compiles the available data and presents a standardized protocol for a systematic electrochemical comparison.
Comparative Electrochemical Data
Direct comparative experimental data on the electrochemical properties of all methylnaphthalenamine isomers in their monomeric form is limited in the current scientific literature. However, data on the electropolymerized form of 2-methyl-1-naphthylamine provides some insight into its redox behavior.
| Isomer | Electrochemical Parameter | Value (vs. SCE) | Notes |
| Poly(2-methyl-1-naphthylamine) | Formal Potential (E°') of Redox Pair 1 | 0.19 V | Data corresponds to the electropolymerized film in a strongly acidic medium.[1] |
| Formal Potential (E°') of Redox Pair 2 | 0.47 V | Data corresponds to the electropolymerized film in a strongly acidic medium.[1] | |
| 1-Methyl-2-naphthylamine | Oxidation Potential | Data not available | - |
| N-Methyl-1-naphthylamine | Oxidation Potential | Data not available | - |
| N-Methyl-2-naphthylamine | Oxidation Potential | Data not available | - |
It is important to note that the electrochemical properties of the monomeric forms may differ significantly from the polymeric form. Further experimental investigation is required to determine the oxidation potentials of the monomeric isomers.
Experimental Protocols
To facilitate a direct and accurate comparison of the electrochemical properties of methylnaphthalenamine isomers, the following experimental protocol based on cyclic voltammetry (CV) is recommended.
Objective: To determine and compare the oxidation potentials of 1-methyl-2-naphthylamine, 2-methyl-1-naphthylamine, N-methyl-1-naphthylamine, and N-methyl-2-naphthylamine.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Inert gas (Nitrogen or Argon) for deoxygenation
-
Volumetric glassware
-
Magnetic stirrer and stir bar
-
Methylnaphthalenamine isomers of high purity
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP)
-
Solvent (e.g., Acetonitrile, HPLC grade)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the chosen solvent (acetonitrile) between each polishing step.
-
Soncate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAP in acetonitrile).
-
Prepare individual sample solutions of each methylnaphthalenamine isomer at a specific concentration (e.g., 1 mM) in the supporting electrolyte solution.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the sample solution to the cell and ensure the electrodes are properly immersed.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat software:
-
Potential Range: A wide range should be initially scanned (e.g., from -0.5 V to 1.5 V vs. SCE) to identify the oxidation peaks. The range can be narrowed in subsequent scans.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. The effect of varying the scan rate (e.g., 25, 50, 100, 200 mV/s) can be investigated to study the reaction kinetics.
-
Number of Cycles: Record at least three consecutive cycles to check for reproducibility and any changes on the electrode surface.
-
-
Run the cyclic voltammetry experiment for each isomer solution.
-
Between measurements of different isomers, thoroughly clean the electrochemical cell and the electrodes.
-
-
Data Analysis:
-
From the resulting voltammograms, determine the anodic peak potential (Epa) for the oxidation of each isomer.
-
If the process is reversible or quasi-reversible, determine the cathodic peak potential (Epc) and calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Compare the obtained oxidation potentials to understand the relative ease of oxidation of the different isomers.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the electrochemical comparison of methylnaphthalenamine isomers.
Caption: Experimental workflow for the electrochemical comparison of methylnaphthalenamine isomers.
Discussion and Future Directions
The position of the methyl group (on the ring or on the nitrogen atom) and the location of the amino group are expected to significantly impact the oxidation potential of the methylnaphthalenamine isomers. Generally, electron-donating groups like the methyl group are expected to lower the oxidation potential, making the molecule easier to oxidize. The steric hindrance around the amino group could also play a role in the kinetics of the electron transfer process.
The lack of direct comparative data highlights a research gap. A systematic study following the protocol outlined above would provide valuable insights into the structure-property relationships of these compounds. Such data would be highly beneficial for applications in medicinal chemistry, where redox processes are often implicated in drug metabolism and toxicity, as well as in the design of novel organic electronic materials. Future studies could also explore the electrochemical behavior of these isomers in different solvent systems and at various pH levels to provide a more complete understanding of their redox chemistry.
References
Comparative Binding Analysis of Novel Naphthalene-Based Diaryl-Amides as Pan-Raf Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the binding affinities of two novel 8-methylnaphthalen-1-amine derivatives, Compound 9a and Compound 9b , against key protein kinase targets within the Raf signaling pathway. The data herein is derived from a study focused on the rational design and evaluation of pan-Raf inhibitors, which are crucial in overcoming resistance mechanisms observed with existing cancer therapies. This document provides quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological pathway and experimental workflow to aid in further research and development.
Comparative Binding Affinity of Naphthalene Derivatives
The inhibitory activities of two promising naphthalene-based diarylamide derivatives, Compound 9a and Compound 9b , were evaluated against wild-type B-Raf (B-RafWT), the clinically significant B-RafV600E mutant, and wild-type c-Raf. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear comparison of their potency and selectivity.
| Compound ID | Chemical Structure | B-RafWT IC50 (nM) | B-RafV600E IC50 (nM) | c-Raf IC50 (nM) |
| 9a | 4-((5-((3-(difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide | 80 | 60 | 50 |
| 9b | 4-((5-((4-isopropylphenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide | 120 | 90 | 110 |
Data synthesized from a study on novel pan-Raf kinase inhibitors.
Experimental Protocols
The following section details the methodologies employed for the synthesis of the naphthalene derivatives and the subsequent in vitro kinase inhibition assays to determine their binding affinities.
Synthesis of Naphthalene-Based Diarylamide Derivatives
The synthesis of compounds 9a and 9b was achieved through a multi-step process. A key step involved the amide coupling of a common naphthalene intermediate with the respective aniline derivatives.
General Synthesis Outline:
-
Preparation of the Naphthalene Core: The synthesis started with the appropriate substitution on the naphthalene ring to introduce the necessary functional groups for subsequent reactions.
-
Amide Bond Formation: The carboxylic acid on the naphthalene intermediate was activated, followed by coupling with either 3-(difluoromethoxy)aniline (for 9a ) or 4-isopropylaniline (for 9b ) to form the diarylamide linkage.
-
Final Modification: The final step involved the attachment of the N-methylpicolinamide moiety to the other side of the naphthalene scaffold.
-
Purification: The final compounds were purified using column chromatography and their structures confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against B-RafWT, B-RafV600E, and c-Raf was determined using a well-established in vitro kinase assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human Raf kinase enzymes (B-RafWT, B-RafV600E, and c-Raf) and the substrate, inactive MEK1, were prepared in a kinase assay buffer.
-
Compound Dilution: A serial dilution of the test compounds (9a and 9b ) was prepared in DMSO and then further diluted in the kinase assay buffer.
-
Kinase Reaction: The kinase reaction was initiated by adding ATP to a mixture of the respective Raf enzyme, the MEK1 substrate, and the test compound at varying concentrations. The reaction was allowed to proceed at 30°C for a specified incubation period.
-
Detection: The amount of phosphorylated MEK1 was quantified using a luminescence-based assay. The luminescent signal is inversely proportional to the amount of ADP produced, and therefore directly proportional to the kinase activity.
-
IC50 Determination: The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. The IC50 values were then determined by fitting the dose-response curves using non-linear regression analysis.
Visualizing Biological and Experimental Frameworks
To provide a clearer context for the presented data, the following diagrams illustrate the biological pathway of interest and the general workflow of a comparative binding study.
Caption: The Raf-MEK-ERK signaling cascade and the point of inhibition by the naphthalene-based derivatives.
Caption: A generalized workflow for a comparative binding study of small molecule inhibitors.
A Comparative Guide to HPLC-Based Purity Validation of Synthesized 8-Methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized 8-Methylnaphthalen-1-amine using High-Performance Liquid Chromatography (HPLC). It offers a detailed experimental protocol, compares the synthesized product against a certified reference standard, and evaluates HPLC against other analytical techniques for purity assessment.
Introduction
This compound is a crucial intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. Its purity is paramount as trace impurities can significantly impact the yield, safety, and efficacy of the final product. HPLC is a widely adopted technique for the purity determination of non-volatile and thermally labile compounds like aromatic amines due to its high resolution, sensitivity, and accuracy. This guide outlines a robust reversed-phase HPLC (RP-HPLC) method for this purpose.
Experimental Protocol: HPLC Purity Assay
This protocol provides a detailed methodology for determining the purity of a synthesized batch of this compound against a certified reference standard.
2.1. Apparatus and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials with septa
-
This compound (Synthesized Lot)
-
This compound Certified Reference Standard (CRS), >98% purity
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
2.2. Chromatographic Conditions
A C18 column is a standard choice for separating aromatic compounds. The mobile phase, consisting of an organic solvent like methanol or acetonitrile and an aqueous buffer, is optimized for the separation of primary aromatic amines.[1][2]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Methanol |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
2.3. Preparation of Solutions
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (100 µg/mL): Prepare the synthesized this compound solution in the same manner as the reference standard.
-
Blank: Use methanol.
2.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank solution to ensure no carryover or system contamination.
-
Inject the reference standard solution in triplicate.
-
Inject the sample solution in triplicate.
-
After all runs are complete, process the chromatograms to determine the retention time and peak area.
2.5. Purity Calculation
The purity of the synthesized sample is determined by area normalization, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
The following diagram illustrates the logical flow of the purity validation process.
Caption: Workflow for HPLC Purity Validation.
Data Presentation and Comparison
4.1. Common Synthesis Impurities
Potential impurities in the synthesis of this compound may include unreacted starting materials, isomers (e.g., 2-Methylnaphthalen-1-amine), or by-products from side reactions. The developed HPLC method should effectively separate these from the main analyte peak.
4.2. Purity Analysis Results
The following table presents hypothetical data from the HPLC analysis, comparing the synthesized lot to the certified reference standard.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Impurities Detected |
| CRS | 8.52 | 99.85 | 99.85 | Impurity A (RT 5.2 min, 0.15%) |
| Synthesized Lot | 8.51 | 98.62 | 98.62 | Impurity A (RT 5.3 min, 0.85%)Impurity B (RT 7.1 min, 0.53%) |
Interpretation: The synthesized lot shows a purity of 98.62%, which is lower than the reference standard. It contains two detectable impurities, one of which is also present in the CRS but at a much lower level. The retention time of the main peak aligns well with the standard, confirming the identity of the synthesized compound.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other methods can also be used for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available equipment.[3][4][5]
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | High resolution, quantitative, suitable for non-volatile compounds, widely available. | Requires chromophore, may not identify unknown impurities without a mass spec detector. |
| Gas Chromatography (GC-MS) | Partitioning between a mobile gas and a stationary phase, with mass spectrometry detection. | Excellent for volatile impurities, provides structural information for impurity identification.[4][5] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[5] |
| Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance of atoms to provide structural and quantitative information. | Provides absolute quantification without a reference standard for the analyte, gives structural confirmation. | Lower sensitivity than chromatographic methods, requires expensive equipment and expertise. |
| Titrimetry | Chemical reaction with a standardized solution. | Simple, inexpensive, provides high accuracy for assay of the main component. | Non-specific, cannot detect or quantify individual impurities. |
Conclusion
The described RP-HPLC method is robust and specific for the purity validation of this compound. The comparison of the synthesized product against a certified reference standard provides a clear and accurate measure of its purity. While alternative methods like GC-MS and qNMR offer unique advantages, HPLC remains the preferred technique for routine quality control due to its balance of resolution, sensitivity, and accessibility. This guide provides a solid foundation for researchers to implement reliable purity testing for this and similar aromatic amine compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 8-Methylnaphthalen-1-amine: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of 8-Methylnaphthalen-1-amine are critical for ensuring personnel safety and environmental protection within research and development settings. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, emphasizing safety, regulatory compliance, and operational efficiency. The information is tailored for researchers, scientists, and drug development professionals to foster a culture of safety and responsible chemical management.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, being harmful if swallowed, a potential carcinogen, and toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is paramount during handling and prior to disposal.
All personnel must be equipped with appropriate Personal Protective Equipment (PPE) before handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, a flame-resistant lab coat, and, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound, underscoring the importance of the prescribed disposal procedures.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Carcinogenicity | Category 1A | H350: May cause cancer |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. The following protocol outlines the necessary steps for its safe disposal as hazardous waste.
1. Waste Identification and Segregation:
-
All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, weighing paper), and spill cleanup materials, must be treated as hazardous waste.
-
This waste stream must be segregated from other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be kept tightly sealed except when adding waste.
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[2]
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[2]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]
4. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.[1]
-
For small spills, use a non-combustible absorbent material like vermiculite or sand to contain the substance. Avoid creating dust.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1]
-
Decontaminate the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report the spill to your laboratory supervisor and EHS department immediately.[1]
5. Final Disposal:
-
Do not discharge this compound waste to drains or the environment.[1][3]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of generation, to ensure a clear chain of custody.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety data. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the chemical supplier and to confer with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
